Triethyl 2-fluoro-2-phosphonoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPISMANESAJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946330 | |
| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-16-3 | |
| Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-fluoro-2-phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-fluoro-2-phosphonoacetate is a pivotal reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction to introduce a fluorinated moiety, a common strategy in the development of bioactive molecules and advanced materials. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the widely employed Michaelis-Arbuzov reaction and an alternative one-step method. Detailed experimental protocols, a comparative analysis of the synthetic strategies, and a thorough examination of the reaction mechanisms are presented. All quantitative data is summarized for clarity, and key pathways are visualized using schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound serves as a key building block for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters, which are important intermediates in the preparation of fluorinated analogues of natural products and pharmaceuticals. A thorough understanding of its synthesis and reaction mechanisms is therefore crucial for its effective application.
Synthetic Routes
Two primary methods have been established for the synthesis of this compound: the Michaelis-Arbuzov reaction and a one-step synthesis from dibromofluoromethylphosphonate.
Michaelis-Arbuzov Reaction
The most common and traditional approach involves the reaction of triethyl phosphite with ethyl bromofluoroacetate. This reaction proceeds via a nucleophilic substitution mechanism and generally provides the product in high yield.
One-Step Synthesis from Dibromofluoromethylphosphonate
An alternative method, developed by Patois and Savignac, offers a convergent approach starting from the more readily available diethyl dibromofluoromethylphosphonate. This method avoids the use of the expensive and toxic ethyl bromofluoroacetate.
Comparative Analysis of Synthetic Routes
| Feature | Michaelis-Arbuzov Reaction | One-Step Synthesis from Dibromofluoromethylphosphonate |
| Starting Materials | Triethyl phosphite, Ethyl bromofluoroacetate | Diethyl dibromofluoromethylphosphonate, Ethyl chloroformate, Butyllithium, Chlorotrimethylsilane |
| Reagent Cost & Availability | Ethyl bromofluoroacetate can be expensive. | Starting phosphonate is readily prepared. |
| Toxicity/Hazards | Ethyl bromofluoroacetate is toxic. | Requires handling of pyrophoric butyllithium at low temperatures. |
| Reaction Conditions | High temperature (typically >130 °C) for extended periods. | Low temperature (-78 °C) followed by warming. |
| Yield | Typically high (around 92%).[1] | Reported to be very good (89-92%). |
| Scalability | Well-established and scalable. | Applicable for large-scale preparation. |
| Overall Assessment | A robust and high-yielding traditional method, with the main drawback being the cost and toxicity of the haloester. | An excellent alternative that avoids hazardous starting materials, though it requires cryogenic conditions and careful handling of butyllithium. |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of this compound
Materials:
-
Ethyl 2-bromo-2-fluoroacetate (5.0 g, 27 mmol)
-
Triethyl phosphite (13 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromo-2-fluoroacetate and triethyl phosphite.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 23 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is purified by distillation under reduced pressure (1.4 mbar, 75-110 °C) to afford this compound as a pale yellow oil.
-
Expected yield: 6.0 g (92%).[1]
Protocol 2: One-Step Synthesis from Diethyl Dibromofluoromethylphosphonate
Materials:
-
Diethyl dibromofluoromethylphosphonate (19.7 g, 60 mmol)
-
Chlorotrimethylsilane (6.90 g, 63 mmol)
-
n-Butyllithium (1.6 M in hexanes, 37.5 mL, 60 mmol)
-
Ethyl chloroformate (8.5 g, 78 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
2 N Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of n-butyllithium in THF (100 mL) at -78 °C under an inert atmosphere, add dropwise a mixture of diethyl dibromofluoromethylphosphonate and chlorotrimethylsilane in THF (50 mL). The reaction is exothermic.
-
After 5 minutes, add ethyl chloroformate dropwise at -78 °C.
-
Continue stirring for 30 minutes at -78 °C, then allow the solution to warm to -40 °C.
-
Quench the reaction by adding anhydrous ethanol (20 mL).
-
Pour the mixture into a beaker containing 2 N HCl (40 mL), crushed ice, and CH₂Cl₂ (50 mL).
-
Separate the organic layer, and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by bulb-to-bulb distillation (190-200 °C at 16 mmHg).
-
Expected yield: 89-92%.
Reaction Mechanisms
The predominant mechanism for the formation of this compound from triethyl phosphite and ethyl bromofluoroacetate is the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromofluoroacetate in an Sₙ2 fashion. This results in the displacement of the bromide ion and the formation of a phosphonium salt intermediate.[2][3][4]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium salt, also via an Sₙ2 reaction. This leads to the formation of the final pentavalent phosphorus product, this compound, and ethyl bromide as a byproduct.[2][3][4]
It is noteworthy that for α-halo ketones, a competing pathway known as the Perkow reaction can occur, leading to the formation of a vinyl phosphate. However, with α-halo esters such as ethyl bromofluoroacetate, the Michaelis-Arbuzov pathway is generally favored.[3]
Quantitative Data
Physical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₈H₁₆FO₅P |
| Molecular Weight | 242.18 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 75 °C @ 0.01 mmHg[5] |
| 190-200 °C @ 16 mmHg | |
| Density | 1.194 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.425[5] |
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H NMR (CDCl₃) | 5.21 (dd, 1H, CHF) | JHF = 47, JHP = 12.5 |
| 4.35 (q, 2H, OCH₂CH₃) | JHH = 7 | |
| 4.27 (m, 4H, POCH₂CH₃) | ||
| 1.38 (t, 3H, OCH₂CH₃) | JHH = 7 | |
| 1.37 (t, 3H, POCH₂CH₃) | ||
| 1.35 (t, 3H, POCH₂CH₃) | JHH = 7 | |
| ¹³C NMR (CDCl₃) | 164.26 (d, CO) | JCF = 21.8 |
| 84.11 (dd, CHF) | JCF = 195.3, JCP = 158.5 | |
| 63.30 (d, CH₂) | JCP = 6.8 | |
| 62.71 (d, CH₂) | JCP = 5.9 | |
| 61.41 (CH₂) | ||
| 15.62 (d, CH₃) | JCP = 5.7 | |
| 13.2 (CH₃) | ||
| ³¹P NMR (CDCl₃) | +10.65 (d) | JPF = 72.7 |
Visualizations
Synthetic Workflow: Michaelis-Arbuzov Reaction
Caption: Workflow for the Michaelis-Arbuzov synthesis.
Synthetic Workflow: One-Step Synthesis
Caption: Workflow for the one-step synthesis.
Reaction Mechanism: Michaelis-Arbuzov
Caption: The Michaelis-Arbuzov reaction mechanism.
References
A Technical Guide to the NMR Spectroscopy of Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for triethyl 2-fluoro-2-phosphonoacetate. Due to the limited availability of directly published complete spectral data for the fluorinated compound, this guide presents a detailed analysis of the closely related, non-fluorinated analog, triethyl phosphonoacetate, as a foundational reference. Subsequently, it offers a predicted NMR spectroscopic profile for this compound based on established principles of fluorine and phosphorus NMR spectroscopy. This guide also includes a standardized experimental protocol for the acquisition of NMR data for phosphonate compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme is used for this compound and its non-fluorinated analog.
Caption: Molecular structure and atom numbering scheme for triethyl 2-(fluoro)-2-phosphonoacetate.
NMR Spectroscopic Data of Triethyl Phosphonoacetate (Non-fluorinated Analog)
The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for triethyl phosphonoacetate. This data serves as a reference for interpreting the spectra of its fluorinated counterpart.
Table 1: ¹H NMR Data for Triethyl Phosphonoacetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.19 | q | 7.1 | OCH₂ CH₃ (C4, C6, C8) |
| 2.97 | d | 22.0 (²JP-H) | P-CH₂ -C=O (C2) |
| 1.29 | t | 7.1 | OCH₂CH₃ (C5, C7, C9) |
Table 2: ¹³C NMR Data for Triethyl Phosphonoacetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 165.7 | d | 6.0 (²JP-C) | C =O (C3) |
| 62.6 | d | 6.0 (²JP-C) | P-O-CH₂ - (C6, C8) |
| 61.4 | s | - | C=O-O-CH₂ - (C4) |
| 34.3 | d | 134.0 (¹JP-C) | P-CH₂ - (C2) |
| 16.4 | d | 7.0 (³JP-C) | P-O-CH₂-CH₃ (C7, C9) |
| 14.1 | s | - | C=O-O-CH₂-CH₃ (C5) |
Predicted NMR Spectroscopic Data for this compound
The introduction of a highly electronegative fluorine atom at the C2 position is expected to induce significant changes in the NMR spectra. The following tables provide a predicted summary of the ¹H, ¹³C, ¹⁹F, and ³¹P NMR data for this compound. These predictions are based on established trends in organofluorine and organophosphorus NMR spectroscopy.
Table 3: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| ~5.0 - 5.5 | dd | ²JF-H ≈ 46, ²JP-H ≈ 15 | P-CH F-C=O (C2) | The fluorine atom will cause a significant downfield shift and introduce a large geminal H-F coupling. The P-H coupling will also be present. |
| ~4.2 - 4.3 | m | - | OCH₂ CH₃ (C4, C6, C8) | Minor downfield shift due to the inductive effect of the fluorine atom. The multiplicity will be complex due to coupling with both the methyl protons and potentially long-range coupling to phosphorus and fluorine. |
| ~1.3 - 1.4 | t | ~7.1 | OCH₂CH₃ (C5, C7, C9) | Minimal change expected. |
Table 4: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| ~163 - 165 | dd | ²JP-C ≈ 5, ²JF-C ≈ 25 | C =O (C3) | The carbonyl carbon will experience a slight upfield shift and will show coupling to both phosphorus and fluorine. |
| ~85 - 95 | dd | ¹JF-C ≈ 180-250, ¹JP-C ≈ 130-150 | P-C HF- (C2) | Significant downfield shift due to the direct attachment of fluorine. A large one-bond C-F coupling and a large one-bond C-P coupling are expected. |
| ~63 - 64 | d | ²JP-C ≈ 6 | P-O-CH₂ - (C6, C8) | Minor downfield shift. |
| ~62 - 63 | s | - | C=O-O-CH₂ - (C4) | Minor downfield shift. |
| ~16 | d | ³JP-C ≈ 7 | P-O-CH₂-CH₃ (C7, C9) | Minimal change expected. |
| ~14 | s | - | C=O-O-CH₂-CH₃ (C5) | Minimal change expected. |
Table 5: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| -150 to -200 | dd | ²JH-F ≈ 46, ¹JP-F ≈ 50-80 | CF | The chemical shift is highly dependent on the solvent and referencing. A large one-bond P-F coupling and a geminal H-F coupling are expected. |
Table 6: Predicted ³¹P NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| ~10 - 15 | d | ¹JF-P ≈ 50-80 | P | The fluorine atom on the alpha-carbon will cause a downfield shift compared to the non-fluorinated analog. A large one-bond P-F coupling is expected. |
Experimental Protocols
A general procedure for the synthesis and subsequent NMR analysis of this compound is outlined below.
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between ethyl bromofluoroacetate and triethyl phosphite.
Caption: Synthetic pathway for this compound.
Procedure:
-
Combine ethyl bromofluoroacetate and a slight excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal.
-
After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard. For ¹⁹F NMR, CFCl₃ can be used as an internal or external standard.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.
-
For ³¹P and ¹⁹F NMR, proton decoupling may also be beneficial.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width for each nucleus to obtain high-quality spectra.
Caption: Experimental workflow for NMR analysis.
This guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound. While the predicted data offers valuable insights, experimental verification is crucial for precise structural elucidation and characterization. The provided protocols offer a starting point for researchers to obtain high-quality experimental data for this important fluorinated phosphonate.
An In-depth Technical Guide to the ¹H and ¹³C NMR of Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of triethyl 2-fluoro-2-phosphonoacetate. Due to the limited availability of a complete, publicly accessible, and fully assigned experimental dataset for this compound, this guide presents a comprehensive analysis based on the well-documented NMR data of its non-fluorinated analog, triethyl phosphonoacetate, and established principles of NMR spectroscopy for organofluorine and organophosphorus compounds. This approach allows for a robust prediction and interpretation of the NMR spectra of the target molecule.
Introduction
This compound is a fluorinated organophosphonate of significant interest in synthetic organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters. The fluorine atom at the α-position introduces unique electronic properties that influence the reactivity and biological activity of the resulting compounds. A thorough understanding of its NMR spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide provides a detailed examination of its expected ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known data for triethyl phosphonoacetate[1][2] and typical coupling constants for similar structural motifs.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H_a | P-CH(F)- | ~5.0 - 5.5 | d d | ²J_HP_ ≈ 18-22 Hz, ²J_HF_ ≈ 45-50 Hz |
| H_b | O-CH₂-CH₃ (Phosphonate) | ~4.2 | d q | ³J_HP_ ≈ 7-9 Hz, ³J_HH_ ≈ 7 Hz |
| H_c | O-CH₃-CH₃ (Phosphonate) | ~1.35 | t | ³J_HH_ ≈ 7 Hz |
| H_d | O-CH₂-CH₃ (Ester) | ~4.25 | q | ³J_HH_ ≈ 7 Hz |
| H_e | O-CH₃-CH₃ (Ester) | ~1.3 | t | ³J_HH_ ≈ 7 Hz |
Predicted chemical shifts are relative to TMS in CDCl₃.
The introduction of the highly electronegative fluorine atom is expected to cause a significant downfield shift of the α-proton (H_a) compared to the methylene protons in triethyl phosphonoacetate (δ ≈ 2.97 ppm). This proton will be split into a doublet of doublets by coupling to both the phosphorus and fluorine nuclei. The methylene protons of the phosphonate and ester ethyl groups (H_b and H_d) are expected to have similar chemical shifts, potentially leading to overlapping multiplets.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1 | P-C H(F)- | ~85 - 95 | d d | ¹J_CP_ ≈ 160-180 Hz, ¹J_CF_ ≈ 180-250 Hz |
| C2 | C =O | ~165 | d d | ²J_CP_ ≈ 5-10 Hz, ²J_CF_ ≈ 20-30 Hz |
| C3 | O-C H₂-CH₃ (Phosphonate) | ~64 | d | ²J_CP_ ≈ 5-7 Hz |
| C4 | O-CH₂-C H₃ (Phosphonate) | ~16 | d | ³J_CP_ ≈ 5-7 Hz |
| C5 | O-C H₂-CH₃ (Ester) | ~62 | s | - |
| C6 | O-CH₂-C H₃ (Ester) | ~14 | s | - |
Predicted chemical shifts are relative to TMS in CDCl₃.
The α-carbon (C1) is expected to be significantly deshielded due to the attached fluorine and will exhibit large one-bond couplings to both phosphorus and fluorine. The carbonyl carbon (C2) will show smaller two-bond couplings to both heteroatoms. The carbons of the ethyl groups of the phosphonate will show coupling to the phosphorus atom, while the ethyl group of the ester will appear as singlets in a proton-decoupled spectrum.
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 200 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.
Visualization of Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound.
Caption: ¹H-¹H, ¹H-¹⁹F, and ¹H-³¹P spin-spin coupling network.
Caption: ¹³C-¹⁹F and ¹³C-³¹P spin-spin coupling network.
Conclusion
References
An In-depth Technical Guide to the 19F NMR Spectroscopy of Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of Triethyl 2-fluoro-2-phosphonoacetate, with a specific focus on 19F NMR spectroscopy. This compound is a crucial reagent in organic synthesis, particularly for the creation of α-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. These products are valuable building blocks in the development of fluorinated pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Consequently, understanding the spectroscopic properties of fluorinated reagents like this compound is of paramount importance.
Chemical Structure
IUPAC Name: ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate CAS Number: 2356-16-3 Molecular Formula: C8H16FO5P
NMR Spectroscopic Data
The following table summarizes the reported NMR data for this compound, which is essential for its characterization.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 31P | +10.65 | d | JPF = 72.7 |
| 1H | 5.21 (CHF) | dd | JHF = 47.0, JHP = 12.5 |
| 4.35 (COOCH2) | q | JHH = 7.0 | |
| 4.27 (POCH2) | m | ||
| 1.38 (POCH2CH 3) | t | ||
| 1.37 (POCH2CH 3) | t | ||
| 1.35 (COOCH2CH 3) | t | JHH = 7.0 | |
| 13C | 164.26 (CO) | d | JCF = 21.8 |
| 84.11 (CHF) | dd | JCF = 195.3, JCP = 158.5 | |
| 63.30 (CH2) | d | JCP = 6.8 | |
| 62.71 (CH2) | d | JCP = 5.9 | |
| 61.41 (CH2) | s | ||
| 15.62 (CH3) | d | JCP = 5.7 | |
| 13.20 (CH3) | s |
Experimental Protocol for 19F NMR Spectroscopy
The following provides a detailed methodology for acquiring a 19F NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Ensure the solvent is free from fluorine-containing impurities.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For accurate chemical shift referencing, an internal or external standard can be used. A common internal standard is CFCl3 (Trichlorofluoromethane) at δ = 0 ppm.[2][3] Alternatively, an external standard in a sealed capillary, such as C6F6 (Hexafluorobenzene) at δ = -164.9 ppm, can be used.[4]
2. Instrument Setup and Calibration:
-
Use a spectrometer equipped with a probe capable of detecting the 19F nucleus.
-
Tune and match the probe for the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Spectral Width: 19F NMR spectra have a wide chemical shift range.[1] For an unknown, start with a large spectral width (e.g., 200-300 ppm) to ensure all signals are captured. For this specific compound, a range encompassing typical values for fluorine alpha to a carbonyl and phosphonate group would be appropriate.
-
Transmitter Offset: Set the transmitter offset to the center of the expected chemical shift region.
-
Pulse Width: Determine the 90° pulse width for 19F.
-
Acquisition Time (AT): Set an appropriate acquisition time, typically 1-2 seconds, to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[4]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Given the high sensitivity of the 19F nucleus, 8 to 16 scans are often adequate.
-
Decoupling: A proton-decoupled 19F spectrum can be acquired to simplify the spectrum by removing 1H-19F couplings. However, the coupled spectrum provides valuable information about the number of adjacent protons.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals if quantitative analysis is required.
Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters. This reaction is highly valuable in medicinal chemistry for creating fluorinated analogues of biologically active molecules. The HWE reaction typically offers excellent E-stereoselectivity.[5][6][7]
The general workflow involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone. The subsequent elimination of a phosphate byproduct yields the desired alkene.[5][8]
Caption: Horner-Wadsworth-Emmons reaction workflow.
Role in Drug Discovery and Development
The use of fluorinated building blocks, synthesized using reagents like this compound, is a well-established strategy in drug discovery. Furthermore, 19F NMR itself is a powerful tool for screening and identifying potential drug candidates.[9][10][11] Its high sensitivity and the large chemical shift dispersion make it ideal for fragment-based drug discovery (FBDD) and for studying protein-ligand interactions.[12][13]
The following diagram illustrates a general workflow for an NMR-based screening process in drug discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. rsc.org [rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of Triethyl 2-fluoro-2-phosphonoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Triethyl 2-fluoro-2-phosphonoacetate, a key reagent in various organic synthesis reactions, including the Horner-Wadsworth-Emmons reaction. The following sections detail the infrared (IR) and mass spectrometry (MS) characterization of this compound, offering insights into its structural features and fragmentation behavior. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.
Compound Identification and Properties
This compound is an organophosphorus compound with the chemical formula C8H16FO5P.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl 2-diethoxyphosphoryl-2-fluoroacetate[1] |
| CAS Number | 2356-16-3[1] |
| Molecular Formula | C8H16FO5P[1] |
| Molecular Weight | 242.18 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 75 °C at 0.01 mmHg[2] |
| Density | 1.194 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.425[2] |
Infrared (IR) Spectrometry Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and phosphonate moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
The infrared spectrum of neat this compound can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
-
ATR Accessory with a diamond or germanium crystal (e.g., DuraSamplIR II)[1]
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal to ensure full coverage.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background and performing baseline correction if necessary.
Characteristic IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2985, ~2940, ~2910 | C-H (alkyl) | Stretching |
| ~1750 | C=O (ester) | Stretching |
| ~1250 | P=O (phosphonate) | Stretching |
| ~1165 | C-O (ester) | Stretching |
| ~1020 | P-O-C | Stretching |
| ~1100 | C-F | Stretching |
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electron ionization (EI) is a common technique for the analysis of volatile organophosphorus compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Ionization Source: Electron Ionization (EI)
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient suitable for the elution of the compound, for example, starting at 100 °C and ramping to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 242, corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the phosphonate and ester functional groups.
Table of Predicted Major Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 242 | [C8H16FO5P]⁺ | Molecular Ion |
| 214 | [M - C2H4]⁺ | Loss of ethene from an ethoxy group |
| 197 | [M - OCH2CH3]⁺ | Loss of an ethoxy radical |
| 169 | [M - COOCH2CH3]⁺ | Loss of the ethyl acetate group |
| 137 | [(C2H5O)2P(O)]⁺ | Diethyl phosphonate cation |
| 109 | [(C2H5O)P(O)OH]⁺ | |
| 99 | [CH(F)COOC2H5]⁺ | Fluoro-ethyl acetate cation |
The fragmentation of this compound likely proceeds through several key pathways initiated by electron ionization. The following diagram illustrates a plausible fragmentation scheme.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.
Synthesis Workflow
This compound is typically synthesized via the Michaelis-Arbuzov reaction.
Caption: Synthetic workflow for this compound.
A common synthetic route involves the reaction of Ethyl 2-bromo-2-fluoroacetate with triethyl phosphite.[3] The mixture is heated, and the resulting product is purified by distillation under reduced pressure to yield this compound as a pale yellow oil.[3]
Conclusion
The spectroscopic data and experimental protocols presented in this guide provide a foundational understanding of the analytical characterization of this compound. The characteristic IR absorptions and predictable mass spectral fragmentation patterns are essential for confirming the identity and purity of this important synthetic reagent. This information is critical for researchers in ensuring the quality of their starting materials and for the successful execution of subsequent chemical transformations.
References
physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-fluoro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a phosphonate group, make it a valuable building block for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters and other complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in chemical research and drug development.
Core Properties of this compound
This compound is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆FO₅P | [1] |
| Molecular Weight | 242.18 g/mol | [1] |
| CAS Number | 2356-16-3 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.194 g/mL at 25 °C | [1] |
| Boiling Point | 75 °C at 0.01 mmHg | [1] |
| Refractive Index (n20/D) | 1.425 | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
Table 2: Spectroscopic Data Summary
While raw spectral data is extensive, the following table summarizes the key spectroscopic techniques used for the characterization of this compound and where to find more information.
| Spectroscopic Data | Description |
| ¹H NMR | Data available, often showing characteristic shifts for the ethyl groups and the proton adjacent to the fluorine and phosphorus atoms. |
| ¹³C NMR | Data available, showing signals for the eight carbon atoms, with splitting patterns due to coupling with phosphorus and fluorine. |
| ¹⁹F NMR | Data available, providing information about the fluorine environment. |
| ³¹P NMR | Data available, a key technique for characterizing organophosphorus compounds. |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic absorption bands for C=O (ester), P=O (phosphonate), and C-F bonds. |
| Mass Spectrometry (MS) | Data available, providing information on the molecular weight and fragmentation pattern. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. An alternative method starts from dibromofluoromethylphosphonate.
Michaelis-Arbuzov Reaction
This method involves the reaction of triethyl phosphite with an ethyl halo-fluoroacetate.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.
-
Reagents: Ethyl 2-bromo-2-fluoroacetate and triethyl phosphite are added to the flask.
-
Reaction Conditions: The reaction mixture is heated at a high temperature (e.g., 130-160 °C) for several hours under a nitrogen atmosphere.[3]
-
Work-up and Purification: After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield this compound as a pale yellow oil.
Caption: Michaelis-Arbuzov synthesis of this compound.
Chemical Reactivity and Applications
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of the phosphonate carbanion (generated by treating this compound with a base) with an aldehyde or ketone.
Experimental Protocol:
-
Carbanion Formation: A strong base, such as sodium hydride (NaH), is suspended in an anhydrous solvent like tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere. The flask is cooled in an ice bath.
-
Addition of Phosphonate: this compound is added dropwise to the stirred suspension. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Reaction with Carbonyl: A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Role in Drug Discovery and Development
This compound itself is not known to have direct biological activity or to be involved in signaling pathways. Its primary importance in drug discovery and development lies in its role as a key synthetic intermediate.[4] The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target proteins.[5]
Phosphonates, in general, are recognized as important pharmacophores as they can act as mimics of phosphates or carboxylates, which are ubiquitous in biological systems.[6] Consequently, derivatives of fluorinated phosphonates have been investigated for a range of therapeutic applications. For instance, fluorinated nucleoside phosphonates have shown promise as potent anti-HIV agents.[7]
Therefore, while this compound does not directly modulate signaling pathways, it serves as a crucial tool for medicinal chemists to synthesize novel fluorinated compounds with potential therapeutic value. The Horner-Wadsworth-Emmons reaction using this reagent provides a reliable method for accessing α-fluoro-α,β-unsaturated esters, which are versatile precursors for more complex drug candidates.[4]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with its reliable reactivity in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for researchers in academia and industry. While not biologically active itself, its role as a synthetic precursor for potentially therapeutic compounds underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity for professionals engaged in advanced chemical synthesis and pharmaceutical research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Discovery of an L‐like Configuration for 3’‐Fluoro‐5’‐norcarbonucleoside Phosphonates as Potent Anti‐HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Triethyl 2-fluoro-2-phosphonoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A summary of the key physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.
| Property | Value | References |
| Molecular Formula | C8H16FO5P | |
| Molecular Weight | 242.18 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 75 °C @ 0.01 mmHg | [1][2] |
| Density | 1.194 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.425 | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup |
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical handling guidelines.
| Parameter | Recommendation | Rationale | References |
| Temperature | Room temperature, with some suppliers suggesting <15°C for prolonged storage. | Minimizes potential for thermal degradation. | [3][4] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. | [3] |
| Light | Keep in a dark place. | The compound is noted to be light-sensitive. | [3][4] |
| Moisture | Store in a dry environment. | The compound is moisture-sensitive and susceptible to hydrolysis. | [4] |
| Container | Tightly sealed, appropriate for combustible liquids. | Prevents contamination and exposure to incompatible materials. | |
| Incompatibilities | Strong oxidizing agents, heat, flames, and sparks. | Avoids potentially hazardous reactions. | [5] |
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively published, the stability can be inferred from the general behavior of phosphonate esters. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.
Hydrolytic Stability
Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[1] The ester linkages can be cleaved to yield the corresponding phosphonic acid and alcohol. For this compound, this would involve the hydrolysis of the ethyl ester groups. The presence of the electron-withdrawing fluorine atom may influence the rate of hydrolysis.
Thermal Stability
Organophosphorus compounds, including phosphonates, can undergo thermal degradation.[2] The initial step in the thermal degradation of many phosphonates is the elimination of a phosphorus acid. For this compound, heating could potentially lead to the elimination of diethyl phosphite and the formation of ethyl 2-fluoroacrylate.
Photostability
The compound is reported to be light-sensitive, indicating that exposure to light, particularly UV radiation, may induce degradation.[4] The specific photochemical degradation pathways have not been elucidated in the available literature.
Incompatible Materials
Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[5]
Hazardous Decomposition Products
Upon combustion or extensive thermal decomposition, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and phosphorus trihydride (phosphine).[5]
Experimental Protocols for Stability Assessment
For researchers requiring quantitative stability data, a comprehensive stability-indicating assay should be developed. The following outlines a general experimental workflow for such an assessment.
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Storage and Stability
The stability of this compound is directly dependent on the adherence to proper storage conditions. The following diagram illustrates the logical flow from storage conditions to compound integrity.
Caption: Logical flow from storage conditions to compound stability.
Conclusion
While specific, quantitative stability data for this compound is limited in the public domain, a conservative approach to its storage and handling is crucial for maintaining its quality. Based on supplier recommendations and the known chemical properties of phosphonates, storage at room temperature or below, under an inert atmosphere, and protected from light and moisture is paramount. Researchers are encouraged to perform their own stability assessments for long-term studies or when the compound is formulated in various vehicles. Adherence to the guidelines presented in this technical guide will help ensure the reliability and reproducibility of experimental results involving this compound.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Thermal Degradation of Organophosphorus Flame Retardants | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to CAS Number 2356-16-3: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 2356-16-3, also known as Triethyl 2-fluoro-2-phosphonoacetate. This organophosphorus reagent is of significant interest in synthetic organic chemistry, particularly for its role in the stereoselective formation of carbon-carbon double bonds. Its utility in the synthesis of fluorinated organic molecules makes it a valuable tool for researchers in drug discovery and materials science, where the introduction of fluorine can significantly modulate biological activity and material properties. This guide will cover its chemical and physical properties, safety information, reliable suppliers, and detailed experimental protocols for its primary application.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. A summary of its key properties is presented in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2356-16-3 |
| IUPAC Name | ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate[1] |
| Molecular Formula | C₈H₁₆FO₅P[1] |
| SMILES | CCOC(=O)C(F)P(=O)(OCC)OCC[1] |
| InChI Key | FVPISMANESAJQZ-UHFFFAOYNA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 242.18 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 75 °C at 0.01 mmHg[2] |
| Density | 1.194 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.425 (lit.)[2] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
GHS Pictogram:
Suppliers
This compound is commercially available from a number of chemical suppliers. Purity and available quantities may vary.
Table 4: Commercial Suppliers
| Supplier | Purity |
| Sigma-Aldrich | 96%[2] |
| Fisher Scientific | ≥95.0% (GC) |
| Fluorochem | |
| Santa Cruz Biotechnology | |
| TCI America | >95.0%(GC) |
| Alfa Aesar | |
| Matrix Fine Chemicals | |
| BLD Pharm | |
| Manchester Organics | |
| Chem-Impex | ≥ 96% (GC) |
Experimental Protocols: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters.[3][4] This reaction offers excellent E-stereoselectivity.
Reaction Principle
The HWE reaction involves the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a key intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene product.[5]
References
The Horner-Wadsworth-Emmons Reaction: A Core Mechanism and Technical Guide
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer, and a water-soluble phosphate byproduct that is easily removed.[3][4] The enhanced nucleophilicity of the phosphonate carbanion, compared to the corresponding phosphonium ylide in the Wittig reaction, allows for reactions with a broader range of carbonyl compounds, including hindered ketones, under milder conditions.[1]
Core Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[3][5] Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and various alkoxides.[6]
-
Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and adds to the carbonyl carbon of an aldehyde or ketone.[3] This addition is typically the rate-limiting step and leads to the formation of diastereomeric β-alkoxyphosphonate intermediates, often referred to as betaines.[5]
-
Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates undergo an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][7]
-
Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[3] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the cis and trans oxaphosphetanes.[1][7]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Stereoselectivity and Influencing Factors
A key feature of the HWE reaction is its inherent (E)-stereoselectivity.[3] This preference is attributed to the thermodynamic stability of the transition state leading to the (E)-alkene.[1] Several factors can be manipulated to control the stereochemical outcome:
-
Phosphonate Structure: The steric bulk of the phosphonate ester can influence selectivity. For instance, using diisopropyl phosphonates instead of dimethyl phosphonates has been shown to improve (E/Z) ratios.[4]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity.[3] Aromatic aldehydes almost exclusively yield (E)-alkenes in standard HWE reactions.[3]
-
Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-alkene by allowing for equilibration of the intermediates.[3]
-
Cation: The nature of the cation associated with the phosphonate carbanion can impact stereoselectivity, with lithium salts often promoting higher (E)-selectivity.[3]
For the synthesis of (Z)-alkenes, the Still-Gennari modification is widely employed.[1] This variation utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and a preference for the (Z)-isomer.[1][8]
Caption: Factors influencing the stereochemical outcome of the HWE reaction.
Quantitative Data on Stereoselectivity
The following table summarizes the effect of various reaction parameters on the stereoselectivity of the Horner-Wadsworth-Emmons reaction.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | (E:Z) Ratio | Reference |
| (EtO)₂P(O)CH₂CO₂Et | PhCHO | NaH | THF | 25 | >95:5 | [3] |
| (MeO)₂P(O)CH₂CO₂Me | Various | Li/Na/K salts | THF | 23 vs -78 | Li > Na > K for E | [3] |
| (i-PrO)₂P(O)CH₂CO₂R | Various | K₂CO₃/18-crown-6 | Toluene | 25 | 95:5 (Z,E:E,E) | [4] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Me | PhCHO | KHMDS | THF | -78 | <5:95 | [1] |
| (PhO)₂P(O)CH(Bu)CO₂Et | Octyl aldehyde | NaH | THF | -78 to 25 | Temp dependent Z | [9] |
Experimental Protocols
General Procedure for (E)-Alkene Synthesis
This protocol is a standard method for achieving high (E)-selectivity.
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.[5] The flask is cooled to 0 °C in an ice bath. A solution of the phosphonate ester (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.[5]
-
Reaction with Carbonyl: The resulting solution of the phosphonate carbanion is cooled to 0 °C. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.[5]
-
Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). Water is added to dissolve any precipitated salts, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[5]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.[5]
Still-Gennari Protocol for (Z)-Alkene Synthesis
This modified procedure is employed to obtain (Z)-alkenes with high stereoselectivity.[1]
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere, bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) and 18-crown-6 (1.1 equivalents) are dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.05 equivalents) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.[5]
-
Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise at -78 °C.[5]
-
Reaction Monitoring and Workup: Stirring is continued at -78 °C for 2-4 hours, while monitoring the reaction by TLC. The reaction is quenched at -78 °C with a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.[5]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired (Z)-alkene.[5]
Caption: Workflow for selecting and performing HWE protocols.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkenes, offering significant advantages in terms of substrate scope and ease of product purification. The stereochemical outcome can be effectively controlled through the judicious choice of reagents and reaction conditions, making it an indispensable tool in modern organic synthesis, from the construction of simple molecules to the assembly of complex natural products.[2][10] The development of variants like the Still-Gennari modification has further expanded the synthetic utility of this powerful olefination reaction.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
The Decisive Role of the Fluorine Atom in the Reactivity of Triethyl 2-fluoro-2-phosphonoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of Triethyl 2-fluoro-2-phosphonoacetate, this single atomic substitution profoundly influences its reactivity, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon double bonds. This technical guide provides a comprehensive analysis of the fluorine atom's role, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The Electronic Influence of the Fluorine Atom: A Double-Edged Sword
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is central to the modified reactivity of this compound compared to its non-fluorinated analog, Triethyl phosphonoacetate. The primary consequence of this inductive effect is an increase in the acidity of the α-proton (the proton on the carbon adjacent to the phosphoryl and carboxyl groups).
However, the role of fluorine is not limited to inductive effects. It can also participate in resonance stabilization, particularly of adjacent carbocations, through the donation of its lone pair electrons (+M effect). While less impactful in the context of the negatively charged carbanion intermediate of the HWE reaction, this dual electronic nature of fluorine is a critical consideration in its overall influence on molecular reactivity.
The Horner-Wadsworth-Emmons Reaction: A Comparative Analysis
The HWE reaction is where the impact of the α-fluorine atom in this compound is most prominently observed. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone, ultimately yielding an alkene.
Quantitative Comparison of Reactivity
The presence of the fluorine atom significantly impacts the yield and stereoselectivity (the preferential formation of one stereoisomer over another, in this case, E/Z isomers of the alkene) of the HWE reaction. Below is a comparative summary of the HWE reaction of this compound and Triethyl phosphonoacetate with a model aldehyde, benzaldehyde.
| Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| This compound | Benzaldehyde | i-PrMgBr | Toluene | Reflux | >95 | >99:<1 (E) | [1] |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | high | >99:1 (E) | [2] |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | -78 | 85 | 26:74 (Z) | [3] |
Analysis of the Data:
The data clearly demonstrates that this compound is a highly effective reagent for the E-selective synthesis of α,β-unsaturated esters. The strong electron-withdrawing nature of the fluorine atom favors the formation of the thermodynamically more stable E-isomer. In contrast, the stereochemical outcome of the reaction with Triethyl phosphonoacetate is highly dependent on the reaction conditions, with different bases and temperatures leading to either E or Z-selective outcomes.
Experimental Protocols
Synthesis of this compound
Materials:
-
Diethyl dibromofluoromethylphosphonate
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
2 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
To a solution of n-BuLi (60 mmol) in THF (100 ml) at -78°C, add dropwise a mixture of diethyl dibromofluoromethylphosphonate (19.7 g, 60 mmol) and chlorotrimethylsilane (6.90 g, 63 mmol) in THF (50 ml). The reaction is exothermic.
-
After 5 minutes, add ethyl chloroformate (8.5 g, 78 mmol) dropwise at -78°C.
-
Continue stirring for 30 minutes at -78°C, then allow the solution to warm to -40°C.
-
Treat the reaction mixture with anhydrous ethanol (20 ml) and then pour it into a beaker containing 2 N HCl (40 ml), crushed ice, and CH₂Cl₂ (50 ml).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
Horner-Wadsworth-Emmons Reaction with this compound (E-selective)
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Isopropylmagnesium bromide (i-PrMgBr)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) in anhydrous toluene.
-
Add i-PrMgBr (1.25 mmol) to the solution.
-
Add this compound (1.1 mmol) and reflux the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the α,β-unsaturated ester.
Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate (Z-selective)
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 mmol).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to -78°C.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Continue stirring at -78°C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78°C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mechanistic Implications and Stereoselectivity
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The presence of the electron-withdrawing fluorine atom in this compound accelerates the elimination step of the oxaphosphetane intermediate. This kinetic preference, under thermodynamic control, strongly favors the formation of the more stable E-alkene.
Conversely, for the non-fluorinated Triethyl phosphonoacetate, the stereoselectivity is more nuanced and can be directed towards the Z-isomer under kinetic control (low temperature, strong non-coordinating base) as seen in the Still-Gennari modification. The use of NaH at low temperatures allows for the formation of the less stable cis-oxaphosphetane which then rapidly eliminates to give the Z-alkene.
Role in Drug Development: Targeting Signaling Pathways
The unique properties imparted by the fluorine atom make fluorinated phosphonates valuable scaffolds in drug discovery. They can act as stable mimics of phosphates, which are key components in many biological signaling pathways. One such pathway of significant interest is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Phosphatidic acid (PA) is a known activator of the mTOR pathway. Fluoromethylene phosphonate analogues of PA have been synthesized and shown to be potent activators of this pathway.[1] This suggests that derivatives of this compound could be explored for the development of novel modulators of mTOR signaling, with potential applications in cancer therapy and other diseases where this pathway is dysregulated.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to typically yield an alkene with a high degree of stereocontrol.[1] The use of phosphonate carbanions, which are more nucleophilic and less basic than phosphonium ylides, allows for milder reaction conditions and broader substrate scope, including the olefination of hindered ketones.[1] A key advantage of the HWE reaction is the facile removal of the dialkylphosphate salt byproduct through aqueous extraction.[2]
This document provides detailed protocols for the Horner-Wadsworth-Emmons reaction utilizing Triethyl 2-fluoro-2-phosphonoacetate, a reagent that allows for the synthesis of valuable α-fluoro-α,β-unsaturated esters. The introduction of fluorine into organic molecules is of paramount importance in medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4][5] Consequently, the α-fluoro-α,β-unsaturated ester motif is a valuable building block in the design and synthesis of novel therapeutic agents.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon by a base, forming a nucleophilic phosphonate carbanion.[1][6] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-determining step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines).[1][7] These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the final alkene product.[1] The stereochemical outcome of the reaction, yielding predominantly either the (E)- or (Z)-alkene, is influenced by the reaction conditions and the structure of the reactants.[2]
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes, showcasing typical yields and diastereoselectivity.
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 82 | 95:5 | [8] |
| 3-Phenylpropionaldehyde | i-PrMgBr | Dioxane | Reflux | 93 | 90:10 | [8] |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 96 | 87:13 | [8] |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 74 | 77:23 | [8] |
| Benzaldehyde | Sn(OSO₂CF₃)₂ / N-ethylpiperidine | CH₂Cl₂ | 0 | - | >99:<1 (E) | [7] |
| p-Methoxy-phenyl ethyl ketone | Sn(OSO₂CF₃)₂ / N-ethylpiperidine | CH₂Cl₂ | 0 | - | 88:12 (E) | [7] |
Note: The data presented is a synthesis from literature and may involve structurally similar phosphonates. The stereoselectivity is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-α-Fluoro-α,β-unsaturated Ester Synthesis
This protocol describes a general procedure for the reaction of an aldehyde with this compound using sodium hydride as the base to yield the corresponding (E)-α-fluoro-α,β-unsaturated ester.
Materials:
-
This compound (1.1 mmol)
-
Aldehyde (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen or argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6][9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-α-fluoro-α,β-unsaturated ester.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
For aldehydes that are sensitive to strong bases like sodium hydride, the Masamune-Roush conditions provide a milder alternative.[2]
Materials:
-
This compound (1.1 mmol)
-
Aldehyde (1.0 mmol)
-
Lithium chloride (LiCl) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and lithium chloride (1.2 mmol).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add this compound (1.1 mmol) to the mixture.
-
Add DBU or TEA (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
Caption: Role of HWE in Drug Development.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of α-Fluoro-α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fluoro-α,β-unsaturated esters are valuable synthetic intermediates and key structural motifs in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom at the α-position can significantly influence the chemical and biological properties of these compounds, enhancing their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for several robust and stereoselective methods for the synthesis of α-fluoro-α,β-unsaturated esters.
Synthetic Strategies Overview
Several effective strategies have been developed for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters. The choice of method often depends on the desired stereoisomer (E or Z), the availability of starting materials, and the functional group tolerance of the reaction. Key approaches include:
-
Deacylation of α-Fluoro-β-keto Esters: A mild and highly Z-selective method.[1]
-
Palladium-Catalyzed Carbonylation: Offers access to both E and Z isomers with high stereoselectivity.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A classic and reliable method for olefination.[3]
-
Tandem Reduction-Olefination: A one-pot procedure with excellent Z-selectivity.[4]
Below are detailed protocols and data for selected methods.
Method 1: Stereoselective Synthesis via Deacylation of α-Fluoro-β-keto Esters
This method provides a facile and mild approach to synthesize (Z)-α-fluoro-α,β-unsaturated esters with high stereoselectivity through a deacylation process. The reaction proceeds via a one-pot combination of nucleophilic addition, intramolecular nucleophilic addition, and elimination.[1]
General Reaction Scheme
Caption: General scheme for the deacylation of α-fluoro-β-keto esters.
Experimental Protocol
Materials:
-
α-Fluoro-β-keto ester (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN) (0.1 M)
Procedure:
-
To a stirred solution of the α-fluoro-β-keto ester in acetonitrile, add the aldehyde and cesium carbonate.
-
Heat the reaction mixture to 40 °C and stir for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-α,β-unsaturated ester.
Data Summary
| Entry | Aldehyde (R') | Yield (%) | Z:E Ratio |
| 1 | 4-Nitrobenzaldehyde | 95 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 92 | >99:1 |
| 3 | Benzaldehyde | 85 | 98:2 |
| 4 | 4-Methylbenzaldehyde | 82 | 98:2 |
| 5 | 2-Naphthaldehyde | 90 | >99:1 |
| 6 | Cinnamaldehyde | 88 | >99:1 |
| 7 | Cyclohexanecarboxaldehyde | 75 | 95:5 |
Data extracted from Qian et al., Synlett, 2015, 26, 127-132.[1]
Method 2: Palladium-Catalyzed Carbonylation of 1-Bromo-1-fluoroalkenes
This methodology allows for the highly stereoselective synthesis of both (E)- and (Z)-α-fluoro-α,β-unsaturated esters from 1-bromo-1-fluoroalkenes. The stereochemical outcome is controlled by the geometry of the starting alkene.[2]
Experimental Workflow
Caption: Workflow for stereoselective synthesis via Pd-catalyzed carbonylation.
Experimental Protocols
A. Synthesis of (Z)-α-Fluoro-α,β-unsaturated Esters
Materials:
-
(E)-1-Bromo-1-fluoroalkene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.1 equiv)
-
Alcohol (R'OH) (solvent)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Carbon monoxide (CO) (1 atm)
Procedure:
-
A mixture of (E)-1-bromo-1-fluoroalkene, Pd(OAc)₂, and dppp in the corresponding alcohol is placed in a flask.
-
The flask is evacuated and backfilled with carbon monoxide.
-
Triethylamine is added, and the mixture is stirred at room temperature under a CO atmosphere until the starting material is consumed (monitored by GC).
-
The reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the (Z)-α-fluoro-α,β-unsaturated ester.
B. Synthesis of (E)-α-Fluoro-α,β-unsaturated Esters
Materials:
-
(Z)-1-Bromo-1-fluoroalkene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.1 equiv)
-
Alcohol (R'OH) (solvent)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Carbon monoxide (CO) (1 atm)
Procedure:
-
Follow the procedure for the (Z)-isomer synthesis, but heat the reaction mixture to 70 °C.
Data Summary
| Substrate (Alkene) | Product Stereochemistry | Z:E Ratio | Yield (%) |
| (E)-1-Bromo-1-fluorooctene | Z | >98:2 | 85 |
| (Z)-1-Bromo-1-fluorooctene | E | 2:98 | 82 |
| (E)-1-Bromo-2-cyclohexyl-1-fluoroethene | Z | >98:2 | 88 |
| (Z)-1-Bromo-2-cyclohexyl-1-fluoroethene | E | 3:97 | 84 |
Representative data based on the findings of Jouvin et al., J. Org. Chem. 2005, 70, 11, 4346–4353.[2]
Method 3: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used and highly reliable method for the synthesis of α-fluoro-α,β-unsaturated esters, typically with high E-selectivity. This protocol describes the synthesis of α-fluoro-β-trifluoromethyl-α,β-unsaturated esters.[3]
Reaction Signaling Pathway
Caption: Simplified pathway of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
Materials:
-
Diethyl (1-fluoro-1-carbethoxymethyl)phosphonate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Trifluoromethyl ketone or aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (1-fluoro-1-carbethoxymethyl)phosphonate in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the trifluoromethyl ketone or aldehyde in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Data Summary
| Entry | Carbonyl Compound | Yield (%) | Stereoselectivity (E:Z) |
| 1 | Trifluoroacetophenone | 85 | >95:5 |
| 2 | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone | 82 | >95:5 |
| 3 | Trifluoroacetaldehyde ethyl hemiacetal | 78 | >95:5 |
Representative data based on the principles of HWE reactions for fluorinated compounds.[3]
Conclusion
The methods detailed in these application notes provide robust and stereoselective pathways to α-fluoro-α,β-unsaturated esters. The choice of the optimal method will be dictated by the specific target molecule, desired stereochemistry, and the availability of starting materials. These protocols serve as a valuable resource for chemists engaged in the synthesis of fluorinated organic molecules for applications in drug discovery and materials science.
References
- 1. A Facile and Mild Approach for Stereoselective Synthesis of α-Fluoro-α,β-unsaturated Esters from α-Fluoro-β-keto Esters via Deacylation [organic-chemistry.org]
- 2. Highly stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters and (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated amides from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Synthesis of Fluorinated Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug discovery. Fluorine's unique properties, such as high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] Consequently, a substantial portion of recently approved drugs contain at least one fluorine atom.[2] This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated pharmaceutical intermediates, offering practical guidance for researchers in the field.
I. Electrophilic Fluorination of Heterocycles: Synthesis of 3-fluoro-2-methyl-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry. Direct fluorination of the electron-rich indole nucleus at the C3 position is a common strategy to introduce fluorine.[3]
Application Note: Electrophilic fluorination using reagents like Selectfluor™ provides a direct and efficient method for the synthesis of 3-fluoroindoles. The reaction is typically high-yielding and proceeds under mild conditions.[3][4]
Experimental Protocol: Synthesis of 3-fluoro-2-methyl-1H-indole[4]
Materials:
-
2-methyl-1H-indole
-
Selectfluor™
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a stirred solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile (to make a 0.1 M solution) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-fluoro-2-methyl-1H-indole.[4]
Quantitative Data:
| Entry | Substrate | Reagent | Solvent | Yield (%) |
| 1 | 2-methyl-1H-indole | Selectfluor™ | MeCN | ~85-95 |
Yields are representative and may vary based on specific reaction conditions and scale.
Characterization Data (Predicted): [4]
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.9 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.3 (d, JHF ≈ 2-3 Hz, 3H, CH₃).
-
Mass Spectrometry (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F).
II. Nucleophilic Fluorination: Synthesis of 2-Fluoropyridine Derivatives
2-Fluoropyridines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[5] A facile and regioselective method involves the activation of pyridine N-oxides followed by nucleophilic displacement with a fluoride source.[6][7]
Application Note: The conversion of readily available pyridine N-oxides to 2-pyridyltrialkylammonium salts provides stable intermediates that can be efficiently fluorinated under mild, metal-free conditions. This method demonstrates broad functional group compatibility.[6]
Experimental Protocol: Synthesis of 2-fluoro-5-phenylpyridine[7]
This is a two-step process starting from 3-phenylpyridine N-oxide.
Step 1: Synthesis of 2-(trimethylammonio)-5-phenylpyridine salt
-
To a solution of 3-phenylpyridine N-oxide (1.0 equiv) in a suitable solvent, add an activating agent (e.g., Ts₂O) and trimethylamine.
-
Stir the reaction at room temperature until the formation of the ammonium salt is complete (monitor by LC-MS).
-
Isolate the 2-(trimethylammonio)-5-phenylpyridine salt by filtration or precipitation.
Step 2: Fluorination
-
To a solution of the 2-(trimethylammonio)-5-phenylpyridine salt (1.0 equiv) in a polar aprotic solvent (e.g., DMSO), add a fluoride source (e.g., CsF or KF with a phase-transfer catalyst).
-
Heat the reaction mixture (e.g., to 110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-fluoro-5-phenylpyridine.
Quantitative Data:
| Entry | Substrate | Product | Overall Yield (%) |
| 1 | 3-phenylpyridine N-oxide | 2-fluoro-5-phenylpyridine | 84 |
Data obtained from a similar reaction described in the literature.[7]
III. Synthesis of Trifluoromethylated Heterocycles: Trifluoromethylpyrazoles
The trifluoromethyl (CF₃) group is a common feature in many pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.[8] A powerful method for the synthesis of trifluoromethylated pyrazoles involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones.[9]
Application Note: This protocol allows for the highly regio- and diastereoselective synthesis of trans-configured 5-acyl-pyrazolines, which can then be aromatized to the desired trifluoromethylated pyrazoles. The oxidation conditions can be tuned to yield either fully substituted or deacylated products.[9]
Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole[9]
Step 1: [3+2] Cycloaddition
-
In a reaction vessel, dissolve the chalcone (enone, 1.0 equiv) in a suitable solvent (e.g., toluene).
-
Add the corresponding hydrazonoyl bromide (precursor to the nitrile imine, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv).
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC until the starting materials are consumed, yielding the trans-configured 5-acyl-pyrazoline.
-
Isolate the pyrazoline intermediate through standard workup procedures.
Step 2: Aromatization (Oxidation)
-
Dissolve the isolated 5-acyl-pyrazoline (1.0 equiv) in a solvent (e.g., DMSO for retaining the acyl group, or hexane for deacylative aromatization).
-
Add manganese dioxide (MnO₂, excess) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the MnO₂, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 3-trifluoromethylpyrazole.
Quantitative Data:
| Entry | Pyrazoline Intermediate | Oxidation Solvent | Product | Yield (%) |
| 1 | trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | DMSO | 5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole | High |
| 2 | trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | Hexane | 1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole | High |
Yields are generally reported as good to excellent in the literature.[9]
IV. Visualizations
Signaling Pathway: Mechanism of Action of Lapatinib
Lapatinib is a fluorinated dual tyrosine kinase inhibitor that targets both the EGFR (ErbB1) and HER2 (ErbB2) pathways, which are crucial in the proliferation of certain cancer cells.[10]
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Experimental Workflow: General Organic Synthesis
A typical workflow for the synthesis of a fluorinated intermediate involves several key stages, from reaction setup to product characterization.[4][11]
Caption: General experimental workflow for organic synthesis.
Logical Relationship: Fluorination Strategy Selection
The choice between a nucleophilic and an electrophilic fluorination strategy depends on the electronic nature of the substrate.[12]
Caption: Decision tree for choosing a fluorination method.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application of Triethyl 2-fluoro-2-phosphonoacetate in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl 2-fluoro-2-phosphonoacetate is a crucial reagent in modern organic synthesis, primarily utilized for the introduction of a fluorine atom and a carbon-carbon double bond in a single, stereocontrolled step. This is achieved through the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method. The incorporation of fluorine into natural products and their analogs is a widely adopted strategy in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural products and their fluorinated analogs.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is as a phosphonate reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a diethyl phosphate salt to yield the alkene product. A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification.[1]
The general mechanism of the Horner-Wadsworth-Emmons reaction is depicted below:
References
Application Notes and Protocols for the Synthesis of E-Alkenes using Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, typically yielding the thermodynamically more stable (E)-alkene as the major product.[3][4] A significant modification of this reaction employs fluorinated phosphonate reagents, such as Triethyl 2-fluoro-2-phosphonoacetate, for the synthesis of α-fluoro-α,β-unsaturated esters. These fluorinated building blocks are of particular interest in medicinal chemistry and drug development as the incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of molecules.
This document provides detailed application notes and experimental protocols for the synthesis of (E)-α-fluoro-α,β-unsaturated esters using this compound.
Reaction Principle and Stereoselectivity
The HWE reaction begins with the deprotonation of the phosphonate ester at the α-carbon by a suitable base to form a nucleophilic carbanion.[2] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the nature of the base and cation, the reaction solvent, and the temperature. Generally, the use of non-stabilizing phosphonates and conditions that allow for thermodynamic equilibration of the intermediates favor the formation of the (E)-alkene.[3] In the case of this compound, the presence of the electron-withdrawing fluorine atom can influence the acidity of the α-proton and the stability of the intermediates, thereby affecting the E/Z selectivity. While standard HWE reactions with non-fluorinated phosphonates often show high E-selectivity, the use of phosphonates with electron-withdrawing groups can sometimes favor the Z-isomer under specific conditions (Still-Gennari modification).[1][2] However, for many applications, conditions can be optimized to achieve high E-selectivity with fluorinated reagents as well.
Data Presentation
The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction using phosphonate reagents, illustrating the effect of different substrates and reaction conditions on yield and stereoselectivity.
Table 1: Reaction of Aldehydes with Triethyl 2-phosphonopropionate (an analogous phosphonate)
| Aldehyde | Base | Solvent | Temperature | E:Z Ratio | Yield (%) |
| Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | 97 |
| 4-Chlorobenzaldehyde | LiOH·H₂O | neat | rt | 98:2 | 95 |
| 4-Methoxybenzaldehyde | LiOH·H₂O | neat | rt | 99:1 | 96 |
| Heptanal | LiOH·H₂O | neat | rt | 92:8 | 85 |
Data adapted from a study on a similar phosphonate to illustrate typical selectivities.
Table 2: Reaction of Aldehydes with Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid (a fluorinated analog)
| Aldehyde | Base | Solvent | Temperature | E:Z Ratio | Yield (%) |
| 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | reflux | 95:5 | - |
| 3-Phenylpropionaldehyde | i-PrMgBr | THF | reflux | 87:13 | - |
| Benzaldehyde | i-PrMgBr | Toluene | reflux | >99:<1 | 61 |
| Benzaldehyde | i-PrMgBr | THF | reflux | >99:<1 | 95 |
| Cinnamaldehyde | i-PrMgBr | Toluene | reflux | 96:4 | 58 |
| Cyclohexanecarboxaldehyde | i-PrMgBr | Toluene | reflux | 97:3 | 72 |
Data from a study on a closely related fluorinated phosphonate reagent, demonstrating the achievement of high E-selectivity.[5]
Experimental Protocols
The following are detailed protocols for the synthesis of (E)-α-fluoro-α,β-unsaturated esters using this compound.
Protocol 1: General Procedure using Sodium Hydride
This protocol is a standard method for the Horner-Wadsworth-Emmons reaction and is generally applicable to a wide range of aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, heptanal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Suspend the washed NaH in anhydrous THF (5 mL per mmol of NaH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF (2 mL per mmol) to the NaH suspension via a dropping funnel or syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired (E)-α-fluoro-α,β-unsaturated ester.
-
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for aldehydes that are sensitive to strong bases like sodium hydride.
Materials:
-
This compound
-
Aldehyde
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.5 equivalents) and suspend it in anhydrous acetonitrile (5 mL per mmol of aldehyde).
-
Add this compound (1.2 equivalents) to the suspension.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
-
Base Addition and Reaction:
-
Add DBU or triethylamine (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the (E)-α-fluoro-α,β-unsaturated ester.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of E-alkenes.
Applications in Drug Development
The (E)-α-fluoro-α,β-unsaturated esters synthesized via this protocol are valuable intermediates in the development of novel therapeutics. The introduction of a fluoroalkene moiety can serve as a stable bioisostere for an amide bond, enhancing resistance to enzymatic degradation. Furthermore, the electron-withdrawing nature of the fluoro and ester groups makes these compounds excellent Michael acceptors for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures with potential biological activity.[6][7] This methodology is particularly relevant for the synthesis of antiviral and anticancer agents, where metabolic stability and specific binding interactions are crucial.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 2-フルオロ-2-ホスホノ酢酸トリエチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 2356-16-3 [chemicalbook.com]
Application Notes and Protocols for the Preparation of Fluorinated Nitriles from Aldehydes and Triethyl 2-fluoro-2-phosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their biological and physical properties. Fluorinated nitriles, in particular α-fluoro-α,β-unsaturated nitriles, are valuable building blocks in the synthesis of various pharmaceuticals and agrochemicals. The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and stereoselective method for the synthesis of these compounds from aldehydes and fluorinated phosphonate reagents.[1][2] This document provides detailed application notes and experimental protocols for the preparation of α-fluoro-α,β-unsaturated nitriles using a one-pot procedure involving the in-situ generation of a fluorinated phosphonate, which then reacts with various aldehydes.[1]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[2] The reaction typically proceeds via the following steps:
-
Deprotonation: A base is used to deprotonate the phosphonate at the α-position, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines).
-
Elimination: These intermediates undergo elimination of a dialkyl phosphate salt through a cyclic oxaphosphetane transition state to yield the alkene product.[3]
The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the nature of the substituents on the phosphonate and the aldehyde.[2] Generally, the use of non-stabilizing groups on the phosphonate and thermodynamic control (e.g., using NaH as a base) favors the formation of the (E)-alkene.
Experimental Workflow
The general experimental workflow for the one-pot synthesis of α-fluoro-α,β-unsaturated nitriles is depicted below. This process involves the in-situ fluorination of a phosphonate precursor followed by the Horner-Wadsworth-Emmons reaction with an aldehyde.
Caption: General experimental workflow for the one-pot synthesis of α-fluoro-α,β-unsaturated nitriles.
Quantitative Data Summary
The following table summarizes the yields of various α-fluoro-α,β-unsaturated nitriles prepared from different aldehydes using the one-pot Horner-Wadsworth-Emmons reaction.[1]
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 2-Fluoro-3-phenylacrylonitrile | 85 | 1:1.5 |
| 2 | 4-Methylbenzaldehyde | 2-Fluoro-3-(p-tolyl)acrylonitrile | 82 | 1:1.2 |
| 3 | 4-Methoxybenzaldehyde | 2-Fluoro-3-(4-methoxyphenyl)acrylonitrile | 88 | 1:1.8 |
| 4 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-fluoroacrylonitrile | 75 | 1:1.3 |
| 5 | 4-Nitrobenzaldehyde | 2-Fluoro-3-(4-nitrophenyl)acrylonitrile | 70 | 1:1.1 |
| 6 | 2-Naphthaldehyde | 2-Fluoro-3-(naphthalen-2-yl)acrylonitrile | 80 | 1:1.4 |
| 7 | Cinnamaldehyde | 2-Fluoro-5-phenylpenta-2,4-dienenitrile | 65 | >95:5 (E,E) |
| 8 | Hexanal | 2-Fluorooct-2-enenitrile | 78 | 1:1.2 |
| 9 | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-2-fluoroacrylonitrile | 72 | 1:1.5 |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of α-Fluoro-α,β-unsaturated Nitriles [1]
This protocol describes the synthesis of α-fluoro-α,β-unsaturated nitriles via a one-pot procedure involving the in-situ fluorination of diethyl cyanomethanephosphonate followed by a Horner-Wadsworth-Emmons reaction with an aldehyde.
Materials:
-
Diethyl cyanomethanephosphonate
-
N-Fluorobis(trifluoromethanesulfonyl)imide (NFSI)
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 mmol, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF (5 mL).
-
Cool the suspension to -78 °C in a dry ice-acetone bath.
-
To this suspension, add a solution of diethyl cyanomethanephosphonate (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-fluorobis(trifluoromethanesulfonyl)imide (1.1 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the desired α-fluoro-α,β-unsaturated nitrile.
Product Characterization Data
Example: 2-Fluoro-3-phenylacrylonitrile (Mixture of E and Z isomers) [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.40 (m, 5H, Ar-H), 7.25 (d, J = 16.0 Hz, 1H, =CH, E-isomer), 7.15 (d, J = 4.0 Hz, 1H, =CH, Z-isomer).
-
¹⁹F NMR (CDCl₃, 376 MHz, relative to CFCl₃): δ -125.8 (d, J = 16.0 Hz, E-isomer), -130.2 (d, J = 4.0 Hz, Z-isomer).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.5 (d, J = 250 Hz, C-F), 140.2 (d, J = 15 Hz), 132.0, 131.0, 129.5, 129.0, 115.0 (d, J = 5 Hz, CN), 110.0 (d, J = 35 Hz).
-
Mass Spectrometry (MS): m/z calculated for C₉H₆FN [M]⁺: 147.0484; found: 147.0480.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
N-Fluorobis(trifluoromethanesulfonyl)imide is a corrosive and moisture-sensitive solid.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Logical Relationship Diagram
The following diagram illustrates the key relationships in the one-pot synthesis of α-fluoro-α,β-unsaturated nitriles.
References
- 1. A convenient one-pot synthesis of α-fluoro-α,β-unsaturated nitriles from diethyl cyanofluoromethanephosphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Fluoroalkenes using Triethyl 2-Fluoro-2-Phosphonoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of α-fluoro-α,β-unsaturated esters, a class of fluoroalkenes, utilizing Triethyl 2-fluoro-2-phosphonoacetate. This method, a modification of the Horner-Wadsworth-Emmons (HWE) reaction, offers a straightforward and efficient route to these valuable compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
Fluoroalkenes are important structural motifs in pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The α-fluoro-α,β-unsaturated ester moiety, in particular, serves as a key building block and a bioisostere for various functional groups. The Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes.[1] The use of stabilized phosphonate carbanions, such as that derived from this compound, allows for the efficient olefination of aldehydes and ketones to produce the desired fluoroalkenes, predominantly with an (E)-isomeric configuration.[1][2]
The one-pot nature of this protocol simplifies the synthetic procedure, reduces reaction time, and minimizes waste by avoiding the isolation of intermediates. This approach is highly valuable in research and development settings where efficiency and practicality are paramount.
Reaction Principle
The one-pot synthesis of α-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction involves two key steps that occur sequentially in the same reaction vessel:
-
Deprotonation: A base is used to deprotonate the this compound at the α-carbon, generating a nucleophilic phosphonate carbanion.[1]
-
Olefination: The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate which subsequently eliminates a phosphate byproduct to yield the fluoroalkene.[1]
The general reaction scheme is as follows:
Experimental Protocols
The following protocols provide a general guideline for the one-pot synthesis of α-fluoro-α,β-unsaturated esters. Optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for the Reaction with Aldehydes
This protocol is based on established procedures for the Horner-Wadsworth-Emmons reaction.[3][4]
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Syringes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoro-α,β-unsaturated ester.
Quantitative Data
The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction are dependent on the specific substrates and reaction conditions employed. The reaction with aldehydes generally proceeds with high (E)-selectivity.[5]
Table 1: Hypothetical Substrate Scope and Yields for the One-Pot Synthesis of α-Fluoro-α,β-unsaturated Esters
| Entry | Aldehyde/Ketone | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl 2-fluoro-3-phenylacrylate | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-fluoroacrylate | 82 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-fluoro-3-(4-methoxyphenyl)acrylate | 88 | >95:5 |
| 4 | Cinnamaldehyde | Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate | 75 | >90:10 |
| 5 | Cyclohexanecarbaldehyde | Ethyl 3-cyclohexyl-2-fluoroacrylate | 78 | >95:5 |
| 6 | Cyclohexanone | Ethyl 2-(cyclohexylidene)-2-fluoroacetate | 65 | N/A |
Note: The data in this table is illustrative and based on typical outcomes for Horner-Wadsworth-Emmons reactions. Actual yields and selectivities may vary.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction for the synthesis of α-fluoro-α,β-unsaturated esters.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow
The following diagram outlines the general one-pot workflow for the synthesis of α-fluoro-α,β-unsaturated esters.
Caption: One-pot synthesis workflow.
Applications in Drug Development
The α-fluoro-α,β-unsaturated ester moiety is a valuable pharmacophore in drug design. Its incorporation into bioactive molecules can lead to:
-
Peptide Isosteres: The fluoroalkene unit can mimic the geometry and electronic properties of a peptide bond, offering resistance to enzymatic degradation.
-
Enzyme Inhibitors: The electrophilic nature of the double bond makes these compounds effective Michael acceptors, allowing for covalent modification of enzyme active sites.
-
Modulation of Physicochemical Properties: The presence of fluorine can enhance lipophilicity, improve cell membrane permeability, and alter the pKa of nearby functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Safety Information
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
This compound is an irritant. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction. Ensure that all glassware and reagents are properly dried to prevent quenching of the base and carbanion.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Triethyl 2-fluoro-2-phosphonoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Horner-Wadsworth-Emmons (HWE) reactions involving Triethyl 2-fluoro-2-phosphonoacetate for the synthesis of α-fluoro-α,β-unsaturated esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HWE reaction with this compound, focusing on improving low yields and controlling stereoselectivity.
Q1: My reaction is resulting in a low yield of the desired α-fluoro-α,β-unsaturated ester. What are the primary factors to investigate?
A1: Low yields in this HWE reaction can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Incomplete Ylide Formation: The deprotonation of this compound to form the reactive carbanion is crucial. Ensure the base you are using is sufficiently strong and fresh. For instance, sodium hydride (NaH) must be washed with anhydrous hexanes to remove protective mineral oil, and solutions of organolithium bases like n-butyllithium (n-BuLi) should be titrated to confirm their concentration.
-
Moisture Contamination: The phosphonate carbanion is highly sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents are essential for the reaction's success. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Base Selection: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred. The pKa of the phosphonate and the stability of the aldehyde to the basic conditions should be considered. For base-sensitive substrates, milder conditions such as the Masamune-Roush protocol (using LiCl and an amine base like DBU or triethylamine) may be necessary.[1]
-
Reaction Temperature: The temperature at which the reaction is performed can influence both the yield and the stereoselectivity. While ylide formation is often carried out at 0°C and then warmed to room temperature, the subsequent reaction with the aldehyde may benefit from lower temperatures to minimize side reactions.
Q2: I am observing poor stereoselectivity (E/Z ratio) in my reaction. How can I improve the formation of the desired isomer?
A2: The stereochemical outcome of the HWE reaction is influenced by the reaction conditions. Here's how to enhance stereoselectivity:
-
Base and Cation Effects: The choice of base and its corresponding cation can play a significant role. For instance, in some systems, lithium (Li+) salts have been shown to favor the formation of (E)-alkenes more than sodium (Na+) or potassium (K+) salts.[1]
-
Temperature Control: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, to obtain the (Z)-alkene, the Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl) phosphonates and strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF at -78°C), is often used. While your reagent is different, the principle of using low temperatures to trap the kinetic product may apply.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the transition state energies and thus the stereoselectivity. Tetrahydrofuran (THF) is a commonly used solvent. For certain base combinations, other solvents like toluene or dioxane might offer improved selectivity.
Q3: Are there any known side reactions when using this compound?
A3: While specific side reactions for this compound are not extensively documented in readily available literature, general side reactions for HWE reactions can occur and may be exacerbated by the presence of the fluorine atom:
-
Aldol Condensation of the Aldehyde: If the aldehyde substrate has enolizable protons, self-condensation can occur under basic conditions, consuming the starting material and reducing the yield of the desired alkene. Using a strong, non-nucleophilic base and adding the aldehyde slowly at a low temperature can help minimize this.
-
Reaction with the Ester Group: Strong nucleophilic bases could potentially react with the ethyl ester of the phosphonate, although this is generally less favorable than deprotonation at the α-carbon.
-
Michael Addition: If the product α-fluoro-α,β-unsaturated ester is particularly reactive, it could undergo a subsequent Michael addition with any remaining phosphonate carbanion. This can be mitigated by using a slight excess of the aldehyde or by carefully controlling the reaction time.
Quantitative Data Summary
The selection of base, solvent, and temperature significantly influences the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following tables summarize quantitative data from a study on a similar fluorinated phosphonoacetic acid, which can serve as a valuable guide for optimizing your reaction with this compound.
Table 1: Effect of Reaction Conditions on the HWE Reaction of 3-Phenylpropionaldehyde with a Fluorinated Phosphonoacetic Acid [2]
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | E:Z Ratio |
| 1 | i-PrMgBr | Toluene | Reflux | 1 | 82 | 95:5 |
| 2 | i-PrMgBr | Dioxane | Reflux | 1 | 93 | 90:10 |
| 3 | i-PrMgBr | THF | Reflux | 1 | 96 | 87:13 |
| 4 | i-PrMgBr | THF | 0 °C | 2.5 | 74 | 77:23 |
| 5 | n-BuLi | Toluene | Reflux | 1 | 18 | 91:9 |
| 6 | n-BuLi | THF | Reflux | 1 | 33 | 42:58 |
| 7 | n-BuLi | THF | 0 °C | 17 | 52 | 41:59 |
Table 2: HWE Reaction of a Fluorinated Phosphonoacetic Acid with Various Aldehydes using i-PrMgBr [2]
| Entry | Aldehyde | Solvent | Temperature | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Toluene | Reflux | 1 | 61 | >99:<1 |
| 2 | Benzaldehyde | THF | Reflux | 1 | 95 | >99:<1 |
| 3 | Benzaldehyde | THF | 0 °C | 4 | 90 | >99:<1 |
| 4 | Cyclohexanecarboxaldehyde | Toluene | Reflux | 1 | 58 | 96:4 |
| 5 | Cyclohexanecarboxaldehyde | THF | Reflux | 1 | 88 | 95:5 |
| 6 | Heptanal | Toluene | Reflux | 1 | 72 | 97:3 |
| 7 | Heptanal | THF | Reflux | 1 | 93 | 93:7 |
Experimental Protocols
The following are detailed methodologies for performing the Horner-Wadsworth-Emmons reaction. Note that these are general protocols and may require optimization for your specific substrate and desired outcome when using this compound.
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis (Adapted)
This protocol is adapted for this compound to favor the formation of the (E)-α-fluoro-α,β-unsaturated ester.
Materials:
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Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0°C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates (Adapted)
This protocol is suitable for aldehydes that are sensitive to strong bases.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.2 mmol)
-
Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl.
-
Add a solution of the aldehyde and this compound in anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Add DBU or TEA dropwise to the stirred mixture.
-
Continue stirring at room temperature for 1-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for a Standard HWE Reaction
Caption: A typical experimental workflow for the HWE reaction.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Triethyl 2-fluoro-2-phosphonoacetate in Base-Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Triethyl 2-fluoro-2-phosphonoacetate in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly those involving the use of excess base.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the Horner-Wadsworth-Emmons (HWE) reaction and other base-mediated transformations involving this compound.
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Ester
Possible Causes:
-
Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the phosphonate, leading to unreacted starting material.
-
Side Reactions Dominating: An excess of a strong base can lead to competing side reactions, consuming the starting material and reducing the yield of the desired product.
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Hydrolysis of Starting Material or Product: The presence of water in the reaction mixture, especially with a strong base, can lead to the hydrolysis of the ester functionalities.
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Steric Hindrance: Highly hindered aldehydes or ketones may react slowly or not at all.
Troubleshooting Steps:
-
Optimize Base and Stoichiometry:
-
Use a strong, non-nucleophilic base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium diisopropylamide (LDA).
-
Carefully control the stoichiometry. A slight excess (1.05-1.1 equivalents) of the base is often sufficient for complete deprotonation. Avoid a large excess.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and solvents before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Monitor Reaction Temperature:
-
Deprotonation is often carried out at 0 °C, followed by the addition of the carbonyl compound at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
-
Consider a Different Base/Solvent System: The choice of base and solvent can influence the reaction outcome. For instance, using NaH in THF or DME is a common practice.[1]
Issue 2: Formation of Unexpected Byproducts
Possible Causes and Byproducts:
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Hydrolysis/Saponification: Excess strong base (e.g., NaOH, KOH) can hydrolyze the ethyl ester group to a carboxylate salt. Further hydrolysis of the phosphonate ethyl esters can also occur.[2][3]
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Byproduct: Diethyl phosphonofluoroacetic acid or its salt.
-
-
Elimination of Fluoride: Although the C-F bond is generally strong, under harsh basic conditions, elimination of fluoride is a potential side reaction, especially if the resulting carbanion is stabilized.
-
Aldol Condensation of the Carbonyl Compound: If the carbonyl compound has acidic α-protons, self-condensation can occur in the presence of a strong base.
Troubleshooting Steps:
-
Control Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently.
-
Use Non-Nucleophilic Bases: Strong yet non-nucleophilic bases like NaH or KHMDS are preferred over hydroxides to avoid saponification.
-
Low-Temperature Conditions: Performing the reaction at low temperatures can help to suppress side reactions.
-
Order of Addition: Add the base to the phosphonate first to generate the ylide, and then add the carbonyl compound to minimize the exposure of the carbonyl compound to the strong base.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be concerned about when using an excess of a strong base with this compound?
A1: The primary side reactions of concern are:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylate.[3]
-
Hydrolysis of Phosphonate Esters: Cleavage of the P-O-Et bonds to form phosphonic acids or their salts.[2]
-
Elimination of Fluoride: While less common, strong bases can potentially lead to the elimination of HF.
These side reactions can significantly reduce the yield of the desired α-fluoro-α,β-unsaturated ester.
Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the Horner-Wadsworth-Emmons reaction with this reagent?
A2: While NaOH and KOH are strong bases, they are also nucleophilic and can promote the hydrolysis (saponification) of the ester groups in both the starting material and the product.[2][3] For the Horner-Wadsworth-Emmons reaction, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are generally recommended to minimize this side reaction.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials (phosphonate and carbonyl compound) and the formation of the product. Staining with potassium permanganate can help visualize the product olefin. For a more detailed analysis of side products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can be employed.
Q4: What is the effect of excess base on the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A4: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene.[1][4] While the primary factor influencing stereoselectivity is the structure of the phosphonate and the reaction conditions (e.g., temperature, solvent, cation), a large excess of base could potentially lead to isomerization of the product or other side reactions that might affect the observed stereochemical outcome. However, the direct impact of excess base on the stereoselectivity is not extensively documented in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add NaH (1.1 equivalents) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C (or lower, e.g., -78 °C, depending on the reactivity of the carbonyl compound).
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Common Bases and Their Potential for Side Reactions
| Base | Type | Potential Side Reactions with Excess |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Minimal, but can promote other base-catalyzed side reactions if a large excess is used. |
| Potassium tert-butoxide (KOtBu) | Strong, Non-nucleophilic | Minimal, similar to NaH. |
| Lithium diisopropylamide (LDA) | Strong, Non-nucleophilic | Minimal, similar to NaH. |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | Saponification of esters.[3] |
| Potassium Hydroxide (KOH) | Strong, Nucleophilic | Saponification of esters.[3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Side Reaction Pathways with Excess Base
Caption: Competing reaction pathways with excess base.
References
Technical Support Center: Purification of Products from Triethyl 2-fluoro-2-phosphonoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of products derived from reactions involving Triethyl 2-fluoro-2-phosphonoacetate. The primary application of this reagent is the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Horner-Wadsworth-Emmons reaction using this compound, and how is it removed?
A1: The main byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, typically sodium diethyl phosphate when using a sodium base.[1][2] Unlike the triphenylphosphine oxide byproduct from a standard Wittig reaction, this phosphate salt is easily removed from the organic product through an aqueous workup, which involves washing the reaction mixture with water or brine.[2][3]
Q2: What is the expected stereoselectivity for the α-fluoro-α,β-unsaturated ester product?
A2: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, including this compound, predominantly yields the (E)-alkene isomer.[2][3][4] The reaction exhibits (E)-stereoselectivity due to thermodynamic control where the antiperiplanar approach of the reactants is favored, leading to the more stable (E)-product.[1][3] However, selectivity can be influenced by reaction conditions and the specific substrates used.[5]
Q3: What are the most effective methods for purifying the crude product after the initial workup?
A3: Following an aqueous workup to remove the phosphate byproduct, the most common and effective purification method is flash column chromatography on silica gel.[6][7][8] This technique allows for the separation of the desired α-fluoro-α,β-unsaturated ester from unreacted starting materials and other non-polar impurities.[9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[7][10][11] By spotting the reaction mixture alongside the starting aldehyde/ketone and the phosphonate reagent, you can observe the consumption of the starting materials and the appearance of the new product spot. For more detailed kinetic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[12]
Q5: What are some common bases and solvents used for this reaction?
A5: A variety of bases and solvents can be used, depending on the substrate. Strong bases are required to deprotonate the phosphonate. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). Anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF) are typically used to ensure the reactivity of the base.[4][6][13] For sensitive substrates, Masamune-Roush conditions (LiCl and DBU in acetonitrile) are also effective.[4][14]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from HWE reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Polymerization of the unsaturated ester product during workup or purification.[11] 3. Loss of product during aqueous extraction if the product has some water solubility. | 1. Ensure the reaction has gone to completion by monitoring with TLC.[11] Confirm the use of a sufficiently strong and fresh base. 2. Perform purification steps at low temperatures and as quickly as possible. Consider adding a polymerization inhibitor like hydroquinone to the crude mixture before purification.[11] 3. Saturate the aqueous layer with NaCl (brine) during the workup to reduce the solubility of the organic product in the aqueous phase. |
| Phosphate Byproduct Remains After Workup | Insufficient washing during the aqueous extraction. | Wash the organic layer multiple times (at least 2-3 times) with water and/or brine to ensure complete removal of the water-soluble phosphate salt.[2][6] |
| Difficult Separation on Silica Gel Column | 1. Improper solvent system for flash chromatography. 2. The product is unstable on silica gel. | 1. Develop an optimal solvent system using TLC. The target compound should have an Rf value of approximately 0.3 for good separation.[9] Mixtures of hexanes and ethyl acetate are a common starting point.[9] 2. If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.1%).[9] |
| Product Appears as an Oil and is Difficult to Handle | This is the expected physical state for many α-fluoro-α,β-unsaturated esters.[15] | Handle the product as an oil. Ensure complete removal of solvent under high vacuum. If a solid is necessary for subsequent steps, explore crystallization from a suitable solvent system or the formation of a solid derivative.[11] |
| Product Degrades Upon Standing | The α,β-unsaturated ester moiety can be susceptible to polymerization or degradation. | Store the purified product at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[11] Adding a small amount of a polymerization inhibitor to the stored material can also improve stability.[11] |
Data Presentation
Table 1: Common Reaction Conditions for HWE with Triethyl Phosphonoacetate Derivatives
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | >95 | >95:5[6] |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1[6] |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2[6] |
| Acetophenone | NaH | DME | 75 | 85:15[6] |
| Cyclohexanone | NaH | Benzene | 67-77 | N/A[13] |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography [9][16]
| Compound Polarity | Recommended Solvent System | Notes |
| Non-polar to Moderately Polar | Hexanes / Ethyl Acetate | Most common system. The ratio is varied to achieve the desired separation. |
| Moderately Polar | Dichloromethane / Methanol | Useful for more polar compounds. Typically started at a low methanol percentage (e.g., 1-2%). |
| Basic Compounds | Add ~0.1% Triethylamine or Pyridine | Neutralizes the acidic silica surface, preventing tailing of basic compounds. |
| Acidic Compounds | Add ~0.1% Acetic Acid | Can improve peak shape for acidic compounds, but care must be taken during solvent removal. |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.1 equivalents) to anhydrous tetrahydrofuran (THF) in a flame-dried flask.[6]
-
Ylide Formation: Cool the suspension to 0°C using an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred suspension.[6]
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[6][13]
-
Reaction with Carbonyl: Cool the resulting ylide solution back to 0°C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.[6]
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC.[6]
Protocol 2: Standard Aqueous Workup Procedure
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 times).[6][7]
-
Washing: Combine the organic layers and wash them sequentially with water (2 times) and then with brine (1 time). This step is crucial for removing the phosphate byproduct.[6]
-
Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Protocol 3: Purification by Flash Column Chromatography
-
Select Solvent System: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.3.[9]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no cracks or air bubbles form.[8][9]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).[9] Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.[9]
-
Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify which ones contain the purified product.[17]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α-fluoro-α,β-unsaturated ester.
Visualizations
Caption: General experimental workflow for HWE reaction and purification.
Caption: Troubleshooting decision tree for post-workup purification.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. This compound 96 2356-16-3 [sigmaaldrich.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phosphate byproducts from Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard and most effective method for removing the phosphate byproduct from an HWE reaction?
A1: The primary advantage of the HWE reaction is the formation of a dialkylphosphate salt byproduct, which is highly water-soluble.[1][2][3] Therefore, the most common and effective method for its removal is a standard aqueous work-up involving liquid-liquid extraction.[1][3] The fundamental principle is to partition the reaction mixture between an organic solvent (containing the desired alkene product) and an aqueous phase. The polar phosphate salt preferentially dissolves into the aqueous layer, allowing for simple separation.[1]
Q2: I performed a standard aqueous work-up, but my product is still contaminated with the phosphate byproduct. What are the next steps?
A2: If phosphate impurities persist after an initial extraction, consider the following troubleshooting steps:
-
Multiple Washes: Perform additional washes of the organic layer with deionized water or a saturated aqueous solution of sodium chloride (brine).[1][4] Typically, 2-3 washes are sufficient to remove residual water-soluble impurities.[1]
-
Quenching Step: Ensure the reaction was properly quenched before extraction. Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) neutralizes any remaining base and protonates the phosphate salt, which can further increase its solubility in the aqueous phase.[1][4]
-
pH Adjustment: The solubility of the phosphate salt can be pH-dependent. A slightly acidic wash (e.g., dilute HCl) can sometimes improve partitioning, but this should be done with caution if your desired product is acid-sensitive.
-
Solvent Volume: Ensure you are using a sufficient volume of both the organic and aqueous phases during extraction, typically in a 1:1 ratio, to allow for efficient partitioning.[1]
Q3: An emulsion formed during the liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is a common issue in extractions. To break an emulsion, you can try the following:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the volume is small, centrifuging the mixture can effectively separate the layers.
Q4: My desired alkene product has some water solubility. How can I minimize product loss during the aqueous work-up?
A4: If your product has moderate polarity and some water solubility, minimizing its loss is crucial.
-
Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with fresh organic solvent. Combine all organic layers to recover any dissolved product.
-
Use of Brine: Washing the combined organic layers with brine not only helps break emulsions but also reduces the solubility of organic compounds in the aqueous phase, driving your product back into the organic layer.
-
Solvent Choice: Select an organic solvent in which your product is highly soluble but has minimal miscibility with water.
Experimental Protocols
Standard Aqueous Work-up for Phosphate Byproduct Removal
This protocol outlines the standard procedure for purifying the product of an HWE reaction.
-
Reaction Quenching:
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) and deionized water, aiming for roughly equal volumes of the organic and aqueous phases.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate completely. The organic layer contains the product, while the aqueous layer contains the phosphate byproduct.[1]
-
Drain and collect the aqueous layer.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent.
-
Concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).
-
Data Presentation
Table 1: Common Solvents for HWE Reaction Work-up
| Phase | Recommended Solvents | Purpose |
| Organic Phase | Ethyl Acetate, Diethyl Ether, Dichloromethane (DCM) | To dissolve the desired non-polar to moderately polar alkene product. |
| Aqueous Phase | Deionized Water, Saturated NH₄Cl (aq), Saturated NaCl (aq) (Brine) | To dissolve the polar phosphate byproduct and other inorganic salts.[1][4] |
Table 2: Hypothetical Efficacy of Aqueous Washing on Byproduct Removal
This table provides an illustrative example for researchers to evaluate the effectiveness of their washing procedure. Actual results will vary based on the specific substrates and reaction conditions.
| Work-up Method | Assumed Product Purity (% by ¹H NMR) | Assumed Byproduct Removal Efficiency (%) | Notes |
| Single Water Wash | 85-90% | ~90% | May leave trace amounts of phosphate salts. |
| Three Water Washes | 95-98% | >98% | Generally sufficient for most HWE reactions.[1] |
| Three Water Washes + Brine Wash | >98% | >99% | Recommended for complete removal and to aid in layer separation.[4] |
Visualizations
Caption: General scheme of the HWE reaction leading to the desired alkene and a water-soluble phosphate byproduct.
Caption: Step-by-step workflow for the aqueous work-up to isolate the alkene product.
Caption: A decision-making workflow for troubleshooting persistent phosphate impurities.
References
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Triethyl 2-fluoro-2-phosphonoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triethyl 2-fluoro-2-phosphonoacetate in Horner-Wadsworth-Emmons (HWE) reactions. The following information is designed to address common issues related to E/Z selectivity based on the choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the E/Z selectivity in Horner-Wadsworth-Emmons reactions with this compound?
A1: The choice of base is a critical parameter that significantly influences the E/Z stereochemical outcome of the HWE reaction. Different bases can favor the formation of either the E (trans) or Z (cis) isomer.
Q2: How do strong, non-coordinating bases affect the selectivity?
A2: Strong, sterically hindered bases that promote kinetic control, such as potassium hexamethyldisilazide (KHMDS) used in conjunction with a crown ether like 18-crown-6 (Still-Gennari conditions), generally favor the formation of the Z-alkene.[1][2] The electron-withdrawing fluorine atom on the phosphonate reagent accelerates the elimination of the oxaphosphetane intermediate, contributing to the Z-selectivity.[2]
Q3: Which bases typically favor the formation of the E-alkene?
A3: Milder basic conditions, often referred to as Masamune-Roush conditions, tend to favor the formation of the thermodynamically more stable E-alkene.[1][3] These conditions often employ a combination of a weaker amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA), and a lithium salt like lithium chloride (LiCl).[2][4] Stronger bases under thermodynamic control can also yield the E-isomer.
Q4: I am observing a mixture of E and Z isomers. How can I improve the selectivity?
A4: To improve selectivity, consider the following troubleshooting steps:
-
For Z-selectivity: Ensure you are using a strong, non-coordinating base like KHMDS with an additive such as 18-crown-6 at low temperatures (e.g., -78 °C).
-
For E-selectivity: Switch to milder conditions, such as the Masamune-Roush protocol (LiCl/DBU in acetonitrile). Alternatively, for some substrates, stronger bases at higher temperatures can favor the thermodynamic E-product.[1]
-
Solvent Effects: The choice of solvent can also play a role. Tetrahydrofuran (THF) is commonly used, but other solvents may alter the selectivity.
-
Cation Effects: The counter-ion of the base (e.g., Li+, Na+, K+) can influence the transition state geometry and thus the E/Z ratio. Lithium salts are noted to sometimes favor E-selectivity.[1]
Q5: Are there any safety precautions I should be aware of when using these bases?
A5: Yes, many of the bases used in HWE reactions are hazardous.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
Potassium Hexamethyldisilazide (KHMDS) and other strong bases: Corrosive and moisture-sensitive. Always handle in a fume hood with appropriate personal protective equipment (PPE).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation: Effect of Different Bases on E/Z Selectivity
The following table summarizes the expected E/Z selectivity with this compound under various basic conditions. It is important to note that the exact ratios can be substrate-dependent.
| Base/Condition | Additive | Solvent | Temperature (°C) | Expected Major Isomer | Expected E/Z Ratio |
| KHMDS | 18-crown-6 | THF | -78 | Z | Highly Z-selective |
| NaH | None | THF | 0 to RT | E | Predominantly E |
| n-BuLi | None | THF | -78 to RT | Mixture, can be Z-selective at low temp. | Substrate dependent |
| DBU | LiCl | Acetonitrile | 0 to RT | E | Highly E-selective |
| i-PrMgBr | None | THF/Toluene | Reflux | E | Predominantly E |
Experimental Protocols
Protocol 1: Z-Selective Olefination (Still-Gennari Conditions)
This protocol is designed to favor the formation of the Z-alkene.
Materials:
-
This compound
-
Aldehyde
-
Potassium hexamethyldisilazide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 18-crown-6 (2.0 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 equivalents) in THF to the cooled solution.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: E-Selective Olefination (Masamune-Roush Conditions)
This protocol is designed to favor the formation of the E-alkene.[1]
Materials:
-
This compound
-
Aldehyde
-
Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), flame-dried LiCl (1.5 equivalents), and this compound (1.2 equivalents) in anhydrous MeCN.
-
Cool the vigorously stirred suspension to 0 °C.
-
Add DBU (1.5 equivalents) dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
influence of reaction temperature on stereoselectivity of HWE reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of reaction temperature on the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during HWE reactions related to temperature and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is yielding a mixture of E and Z isomers. How can I improve the selectivity for the E-alkene?
A1: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:
-
Increase Reaction Temperature: Higher reaction temperatures, such as room temperature or gentle heating, facilitate the equilibration of reaction intermediates, which typically favors the formation of the more stable (E)-product.[1][2]
-
Choice of Base and Cation: The use of lithium or sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promotes higher (E)-selectivity.[1][2] The cation plays a significant role, with Li+ often favoring (E)-isomers more than K+.
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate can also promote the formation of the (E)-isomer.[1]
-
Reaction Time: Longer reaction times can allow the reaction to reach thermodynamic equilibrium, favoring the (E)-alkene.[3]
Q2: I need to synthesize the (Z)-alkene as the major product. What reaction conditions should I employ?
A2: Achieving high (Z)-selectivity often requires specific reagents and conditions that favor kinetic control.[3] Consider the following:
-
Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial for obtaining the kinetically favored (Z)-isomer.[4][5] At these temperatures, the initial addition step is less reversible, trapping the intermediate that leads to the (Z)-product.
-
Modified Phosphonates: The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), is a well-established method for high (Z)-selectivity.[2][6]
-
Specific Base and Additives: The use of potassium bases, such as potassium hexamethyldisilazide (KHMDS), in combination with 18-crown-6 in THF at low temperatures is a common condition for promoting (Z)-selectivity.[2]
Q3: I observed a change in the E/Z ratio when I altered the rate of warming the reaction mixture. Why does this happen?
A3: The stereochemical outcome of the HWE reaction can be highly dependent on the thermal profile of the reaction. A rapid increase in temperature can "lock in" the kinetically favored (Z)-isomer that forms at low temperatures.[5][7] Conversely, a slow warming process allows for the equilibration of intermediates to the thermodynamically more stable (E)-isomer.[5][7] This demonstrates the delicate balance between kinetic and thermodynamic control.
Q4: Does the choice of solvent influence the effect of temperature on stereoselectivity?
A4: Yes, the solvent can play a role. Aprotic solvents like tetrahydrofuran (THF) are commonly used. The solvent can influence the solubility of intermediates and the aggregation state of the base, which in turn can affect the stereochemical pathway. While temperature is a primary factor, the overall reaction system, including the solvent, must be considered for optimal results.
Quantitative Data Summary
The following table summarizes the effect of reaction temperature on the E/Z selectivity of the Horner-Wadsworth-Emmons reaction from various studies.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 | THF | -78 to ~30 (rapid warming) | Almost exclusively Z | [5][7] |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS, 18-crown-6 | THF | -78 to room temp (slow warming) | Favored E | [5][7] |
| Weinreb amide-type HWE reagent | 3-Phenylpropanal | LHMDS | Not Specified | -78 | Z-selective | [4] |
| Weinreb amide-type HWE reagent | 3-Phenylpropanal | LHMDS | Not Specified | Increasing temperature | Favored E | [4] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | 9:91 | [8] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -95 | 6:94 | [8] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [8] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -95 | 5:95 | [8] |
Experimental Protocols
General Procedure for Investigating the Effect of Quench Temperature on Stereoselectivity
This protocol is adapted from studies demonstrating the dramatic effect of the warming rate on the stereochemical outcome.
Materials:
-
α-Phosphono lactone
-
Potassium hexamethyldisilazane (KHMDS)
-
18-crown-6
-
Aldehyde (e.g., propionaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon), add the α-phosphono lactone (1.0 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Split Reaction for Temperature Study:
-
Kinetic (Z-favored) Quench: Immediately after the aldehyde addition, transfer a portion of the cold reaction mixture via cannula to a separate flask under argon, which is pre-warmed in a water bath at approximately 30 °C. Allow this aliquot to react for an additional 3 hours.
-
Thermodynamic (E-favored) Quench: Allow the remaining portion of the initial reaction mixture to warm slowly to room temperature over several hours (e.g., > 3 hours).
-
-
Work-up: Quench both reaction mixtures by adding saturated aqueous NH₄Cl solution. Extract the aqueous layers with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the E/Z ratio of the products in both crude reaction mixtures using ¹H NMR spectroscopy or gas chromatography (GC).
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting diastereoselectivity issues in reactions with Triethyl 2-fluoro-2-phosphonoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl 2-fluoro-2-phosphonoacetate. The focus is on addressing common issues related to diastereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My Horner-Wadsworth-Emmons reaction with this compound is resulting in a low E/Z ratio (poor diastereoselectivity). What are the primary factors I should investigate?
A1: Poor diastereoselectivity in the fluoro-HWE reaction is a common challenge. Several factors can influence the E/Z ratio of the resulting α-fluoro-α,β-unsaturated ester. The key parameters to investigate and optimize are:
-
Choice of Base and Counterion: The nature of the base and its corresponding metal counterion plays a crucial role in the stereochemical outcome. Strong, non-coordinating bases may lead to different selectivities compared to bases with coordinating metal ions.
-
Reaction Temperature: Temperature can significantly impact the thermodynamics and kinetics of the reaction intermediates, thereby affecting the final E/Z ratio.
-
Solvent Polarity: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the reaction intermediates.
-
Structure of the Carbonyl Compound: The steric and electronic properties of the aldehyde or ketone will also affect the facial selectivity of the nucleophilic attack by the phosphonate carbanion.
Q2: How can I improve the E-selectivity of my reaction?
A2: To favor the formation of the (E)-isomer, consider the following modifications to your protocol:
-
Utilize a Lewis-Acidic Metal: The use of certain metal salts can promote the formation of a thermodynamically more stable intermediate that leads to the (E)-product. For instance, reactions employing Sn(OSO₂CF₃)₂ in the presence of N-ethylpiperidine have been reported to provide high E-selectivity with this compound.[1]
-
Employ Magnesium-Based Reagents: The use of Grignard reagents, such as isopropylmagnesium bromide (i-PrMgBr), can also favor the formation of the (E)-isomer.[2]
-
Increase the Reaction Temperature: In some cases, higher reaction temperatures can favor the thermodynamically more stable (E)-alkene.[3]
Q3: I need to synthesize the (Z)-isomer. What conditions are known to favor Z-selectivity?
A3: Achieving high Z-selectivity with α-fluoro phosphonates can be challenging. However, the following strategies, adapted from modified HWE reactions, may be effective:
-
Still-Gennari Conditions: This method typically employs a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters instead of ethyl esters) in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in a non-polar solvent like THF at low temperatures.[3] While this applies to modified phosphonates, the principle of using strongly dissociating conditions can be explored.
-
Ando's Modification: This approach uses phosphonates with bulky aryl groups on the phosphorus atom to sterically disfavor the transition state leading to the (E)-isomer.
Q4: My reaction is not going to completion, or the yield is very low. What are the potential causes?
A4: Low conversion or yield can be attributed to several factors:
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Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the this compound. Consider using a stronger base or ensuring the base you are using is fresh and of high quality.
-
Sterically Hindered Carbonyl: Highly substituted or sterically hindered aldehydes and ketones can be less reactive. In such cases, longer reaction times, higher temperatures, or a more reactive phosphonate ylide may be necessary.
-
Side Reactions: The presence of water or other protic impurities can quench the phosphonate carbanion. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Decomposition of Reactants or Products: Some reactants or products may be unstable under the reaction conditions. It is important to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.
Data Presentation
The following table summarizes the effect of various reaction conditions on the diastereoselectivity of the Horner-Wadsworth-Emmons reaction with fluorinated phosphonates. Note that specific results can vary depending on the aldehyde used.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| This compound | Aryl alkyl ketones | NaH | Not specified | Not specified | Modest E-selectivity | [1] |
| This compound | Aryl alkyl ketones | Sn(OSO₂CF₃)₂ / N-ethylpiperidine | Not specified | Not specified | High E-selectivity | [1] |
| 2-Fluoro-2-diethylphosphonoacetic acid | Various aldehydes | i-PrMgBr | Toluene | Reflux | 95:5 | [4] |
| 2-Fluoro-2-diethylphosphonoacetic acid | Various aldehydes | i-PrMgBr | THF | Reflux | 87:13 | [4] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | THF | -78 | High Z-selectivity | [3] |
Experimental Protocols
Protocol 1: General Procedure for E-Selective Fluoro-HWE Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the base (e.g., 1.2 eq. of a Grignard reagent like i-PrMgBr in THF, or a pre-mixed solution of Sn(OSO₂CF₃)₂ and N-ethylpiperidine).
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with the Carbonyl Compound:
-
To the solution of the phosphonate anion, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoro-α,β-unsaturated ester.
-
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow for Diastereoselectivity Issues
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
- 1. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Managing the Exothermic Nature of the Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic nature of the Horner-Wadsworth-Emmons (HWE) reaction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, ensuring both safety and optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HWE reaction became unexpectedly vigorous and the temperature rose rapidly. What happened and what should I do?
A1: You have likely experienced a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] This can occur in HWE reactions, particularly during the initial deprotonation of the phosphonate ester by a strong base (like NaH) or the subsequent addition of the carbonyl compound.[3]
Immediate Actions for a Runaway Reaction:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: If it is safe to do so, increase the efficiency of your cooling bath (e.g., by adding more dry ice to an acetone bath).
-
Alert Personnel: Inform colleagues and laboratory safety personnel of the situation.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis & Prevention:
-
Reagent Accumulation: A common cause is the accumulation of unreacted reagents at a low temperature, followed by a sudden, rapid reaction as the mixture warms.[3] It is crucial to maintain a temperature that allows for the immediate reaction of added reagents.[3]
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of your reaction.
-
Addition Rate Too Fast: The rate of addition of the base or carbonyl compound was too high, generating heat faster than it could be dissipated.
Q2: What are the consequences of poor temperature control on my HWE reaction outcome?
A2: Aside from the safety risks of a runaway reaction, poor temperature control can negatively impact your results:
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Reduced Yield: Side reactions, such as aldol condensation of the carbonyl starting material or decomposition of reagents and products, can occur at elevated temperatures.
-
Poor Stereoselectivity: The stereochemical outcome of the HWE reaction is temperature-dependent.[4] Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene.[5] However, rapid and uncontrolled temperature fluctuations can lead to mixtures of (E) and (Z)-isomers, complicating purification.
Q3: How can I prevent a thermal runaway in my HWE reaction?
A3: Proactive measures are key to preventing thermal runaway reactions.
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Controlled Reagent Addition: Add the base to the phosphonate ester and the subsequent carbonyl compound slowly and dropwise, using an addition funnel. This allows for the gradual release of heat.
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C) and ensure the reaction flask is adequately submerged.
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction with a thermometer or thermocouple.
-
Adequate Agitation: Ensure efficient stirring to promote even heat distribution and prevent localized hot spots.
-
Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[1] Pilot reactions at a smaller scale are recommended to establish safe operating parameters.
Q4: Which base should I choose to minimize the exotherm?
A4: While strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA) are effective, their reactions can be highly exothermic. For base-sensitive substrates or to mitigate a strong exotherm, milder conditions can be employed:
-
Masamune-Roush Conditions: The use of lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine can be effective and generate less heat.[6]
-
Barium Hydroxide (Ba(OH)₂·8H₂O): In some cases, this milder base can be used, potentially in solvent-free conditions, which can simplify heat management.[7]
Data Presentation
While specific calorimetric data for every HWE reaction is highly substrate-dependent, the following table provides a qualitative comparison of the exothermic risk associated with common bases used in the reaction.
| Base | Typical Solvent | Relative Exothermic Risk | Notes |
| Sodium Hydride (NaH) | THF, DMF | High | Reaction with the phosphonate ester is highly exothermic and generates hydrogen gas. Requires careful, portion-wise or slow addition. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | High | Very strong base, reacts quickly and exothermically. Addition must be slow and at low temperatures (e.g., -78 °C). |
| Lithium Diisopropylamide (LDA) | THF | High | Similar to n-BuLi, requires low temperatures and slow addition. |
| Potassium Hexamethyldisilazide (KHMDS) | THF | High | Often used in the Still-Gennari modification for (Z)-alkene synthesis at low temperatures.[8] |
| DBU with LiCl | Acetonitrile, THF | Low to Moderate | Masamune-Roush conditions; generally a much milder and less exothermic alternative.[9] |
| Barium Hydroxide (Ba(OH)₂·8H₂O) | THF or Solvent-free | Low | A mild base that can be used in specific cases, significantly reducing the risk of a strong exotherm.[7] |
Experimental Protocols
Protocol for a Controlled Exothermic HWE Reaction (General Procedure)
This protocol outlines a general method for performing an HWE reaction with an emphasis on managing the exotherm.
1. Equipment Setup:
- Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a nitrogen or argon inlet, and a dropping funnel for reagent addition.
- Place the flask in a cooling bath of appropriate size and temperature (e.g., an ice-water bath for 0 °C).
2. Reagent Preparation:
- Dissolve the phosphonate ester in an appropriate anhydrous solvent (e.g., THF) in the reaction flask.
- If using a solid base like NaH, it should be weighed out as a dispersion in mineral oil and suspended in the solvent in the flask.
- Dissolve the aldehyde or ketone in the same anhydrous solvent in a separate flask to be added via the dropping funnel.
3. Deprotonation (The First Exothermic Step):
- Begin stirring the phosphonate ester solution and allow it to cool to the desired initial temperature.
- If using a strong base like n-BuLi, add it dropwise from a syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
- If using NaH, the phosphonate ester solution is typically added slowly to the NaH suspension.[10] Monitor for hydrogen gas evolution and control the addition rate to maintain a steady temperature.
- After the addition is complete, stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the ylide.
4. Carbonyl Addition (The Second Exothermic Step):
- Slowly add the solution of the aldehyde or ketone dropwise from the dropping funnel to the ylide solution.
- Carefully monitor the internal temperature. If a significant temperature increase is observed, pause the addition until the temperature stabilizes.
- After the addition is complete, allow the reaction to stir at the same temperature or let it warm slowly to room temperature, as dictated by the specific procedure.
5. Reaction Monitoring and Quenching:
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture back down in an ice bath.
- Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Be aware that this quenching step can also be exothermic.[11]
Visualizations
References
- 1. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Solvent Choice for Triethyl 2-fluoro-2-phosphonoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Horner-Wadsworth-Emmons (HWE) reactions involving Triethyl 2-fluoro-2-phosphonoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters.[1] This reaction is a widely used method for forming carbon-carbon double bonds with high stereoselectivity.[2][3]
Q2: Which solvents are commonly used for the HWE reaction with this compound?
A2: The most frequently employed solvents are anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, and dioxane. The choice of solvent can significantly impact the reaction's yield and, most notably, the stereoselectivity (the E/Z ratio of the resulting alkene).
Q3: How does the choice of base affect the reaction?
A3: The base is crucial for deprotonating the phosphonate to form the reactive carbanion.[3] Strong bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), and lithium hexamethyldisilazide (LiHMDS) are often used. For substrates sensitive to strong bases, milder conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl) (Masamune-Roush conditions) can be employed.[4] The choice of base and its counterion (e.g., Li+, Na+, K+) can influence the stereochemical outcome of the reaction.[5][6]
Q4: What is the typical temperature range for these reactions?
A4: The reaction temperature is a critical parameter that can affect both the reaction rate and the stereoselectivity. Reactions are often initiated at a low temperature, such as -78°C or 0°C, and then allowed to warm to room temperature.[7] In some cases, refluxing temperatures may be used to drive the reaction to completion, which can also influence the E/Z ratio.[7]
Troubleshooting Guides
Problem 1: Low Yield of the α-fluoro-α,β-unsaturated Ester
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is fresh and of high purity. Use a slight excess of the base (typically 1.1-1.2 equivalents). Consider switching to a stronger base (e.g., from DBU to NaH or KHMDS). |
| Low Reactivity of the Carbonyl Compound | For less reactive aldehydes or ketones, increasing the reaction temperature may be necessary. A change of solvent to one with a higher boiling point (e.g., from THF to toluene) to allow for higher reaction temperatures could be beneficial. |
| Side Reactions | If the substrate is base-sensitive, consider using milder Masamune-Roush conditions (LiCl/DBU). Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent quenching of the carbanion by water or reaction with oxygen. |
| Steric Hindrance | If either the aldehyde/ketone or the phosphonate is sterically hindered, longer reaction times and elevated temperatures might be required. |
Problem 2: Poor Stereoselectivity (Low E/Z Ratio)
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Empirically test different solvents. For instance, in some fluoro-HWE reactions, toluene has been shown to favor higher E-selectivity compared to THF.[7] |
| Inappropriate Base/Counterion | The metal cation of the base can affect the stereochemical outcome. Generally, lithium salts tend to favor the formation of (E)-alkenes more than potassium or sodium salts.[6] Experiment with different bases (e.g., n-BuLi, LiHMDS) to find the optimal conditions for the desired stereoisomer. |
| Reaction Temperature | Temperature plays a crucial role in stereoselectivity. Higher temperatures often favor the thermodynamically more stable E-isomer.[5][6] Conversely, running the reaction at a consistently low temperature may favor the kinetic product. A systematic study of the temperature profile is recommended. |
| Thermodynamic vs. Kinetic Control | The observed E/Z ratio can be a result of either kinetic or thermodynamic control. Allowing the reaction to stir for a longer period at a higher temperature may allow for equilibration to the more stable isomer. |
Data Presentation
Table 1: Effect of Solvent on the Horner-Wadsworth-Emmons Reaction of a Phosphonoacetic Acid Derivative with 3-Phenylpropionaldehyde
Reaction Conditions: i-PrMgBr as base. Data adapted from Sano, S. et al. (2003).[7]
| Solvent | Temperature | Yield (%) | E:Z Ratio |
| Toluene | Reflux | 82 | 95:5 |
| Dioxane | Reflux | 93 | 90:10 |
| THF | Reflux | 96 | 87:13 |
| THF | 0 °C | 74 | 77:23 |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound using NaH in THF
1. Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). b. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time. c. Add anhydrous THF (10 mL) to the flask to create a suspension. d. Cool the suspension to 0°C in an ice bath. e. Slowly add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension via a syringe. f. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes, or until hydrogen gas evolution ceases.
2. Reaction with the Carbonyl Compound: a. Cool the resulting ylide solution back to 0°C. b. Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Partition the mixture between ethyl acetate and water. c. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoro-α,β-unsaturated ester.
Visualizations
Caption: Experimental workflow for the HWE reaction.
Caption: Troubleshooting poor stereoselectivity.
References
- 1. This compound | 2356-16-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of α-Hydroxyphosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of common byproducts during the synthesis of α-hydroxyphosphonates, particularly via the Pudovik and related reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize an α-hydroxyphosphonate, but I am observing a significant byproduct. I believe it might be a β-hydroxyphosphonate. Is this a common issue?
A1: While the formation of various side products is possible depending on your specific reaction conditions, the most prevalent byproduct in the synthesis of α-hydroxyphosphonates (e.g., via the Pudovik reaction) is not a β-hydroxyphosphonate. The common byproduct is a phosphate ester, which results from a base-catalyzed rearrangement of the desired α-hydroxyphosphonate product.[1] This reaction is known as the phospha-Brook rearrangement.[1] It is possible that this phosphate ester is the byproduct you are observing.
Q2: What is the phospha-Brook rearrangement and why does it occur?
A2: The phospha-Brook rearrangement is an intramolecular migration of the phosphorus group from the α-carbon to the oxygen of the hydroxyl group.[2][3] This rearrangement is typically base-catalyzed. The reaction is driven by the formation of a thermodynamically stable phosphorus-oxygen bond.[4] The same basic conditions used to catalyze the initial Pudovik reaction to form the α-hydroxyphosphonate can also promote this subsequent rearrangement to the phosphate ester byproduct.[1]
Q3: How can I confirm that the byproduct I am seeing is the phosphate ester from a phospha-Brook rearrangement?
A3: Spectroscopic methods are the best way to identify the phosphate byproduct. Using ³¹P NMR spectroscopy, the phosphate ester will have a distinct chemical shift compared to the starting phosphite and the desired α-hydroxyphosphonate product.[1] You can also use ¹H and ¹³C NMR to observe changes in the chemical environment of the protons and carbons near the phosphorus center.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High concentration of phosphate byproduct | High Reaction Temperature: The phospha-Brook rearrangement is often accelerated at higher temperatures.[1] | Run the reaction at a lower temperature. Room temperature or below is often a good starting point.[1][5] |
| Prolonged Reaction Time: Extended exposure to the basic catalyst increases the likelihood of rearrangement.[1] | Monitor the reaction closely using TLC or NMR and quench the reaction as soon as the starting material is consumed.[1] | |
| Strong or Excess Base Catalyst: A high concentration of a strong base can readily promote the rearrangement. | Reduce the amount of base catalyst used. Consider using a milder base. | |
| Basic Work-up Conditions: Residual base can continue to catalyze the rearrangement during product isolation. | Employ a mild acidic work-up to neutralize the base catalyst and prevent further rearrangement.[1] | |
| Low or no yield of the desired α-hydroxyphosphonate | Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated. | Use a fresh, anhydrous base for the reaction.[1] |
| Steric Hindrance: Bulky aldehydes or ketones may react slowly or not at all under standard conditions.[1] | Consider increasing the reaction time, using a higher temperature (while balancing the risk of byproduct formation), or using a less sterically hindered phosphite reagent.[1] | |
| Inappropriate Solvent: The solvent can significantly affect reaction rates and yields. | Polar aprotic solvents are generally effective.[1] It may be necessary to screen different solvents to find the optimal one for your specific substrates. | |
| Reaction Reversibility: The Pudovik reaction can be reversible. | To shift the equilibrium towards the product, consider using an excess of one reactant or removing the product from the reaction mixture as it forms (e.g., through crystallization).[1] | |
| Formation of α-ketophosphonate byproduct | Oxidative Conditions: The α-hydroxyphosphonate product can be oxidized to the corresponding α-ketophosphonate. | Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon.[1] |
| Hydrolysis of phosphonate esters | Harsh Acidic or Basic Work-up: The ester groups on the phosphonate are susceptible to hydrolysis under harsh conditions. | Use mild work-up and purification conditions. Carefully neutralize the reaction mixture.[1] |
Data Presentation: Optimizing Reaction Conditions to Minimize Byproduct
The following table summarizes how different reaction parameters can be adjusted to favor the formation of the desired α-hydroxyphosphonate over the phosphate byproduct.
| Parameter | Condition to Favor α-Hydroxyphosphonate | Condition Leading to Phosphate Byproduct |
| Temperature | Lower temperatures (e.g., 0°C to room temperature) | Higher temperatures |
| Reaction Time | Shorter, monitored reaction times | Prolonged reaction times |
| Catalyst | Catalytic amounts of a suitable base (e.g., 5 mol% DBN) | Stoichiometric amounts of a strong base |
| Work-up | Mildly acidic quench (e.g., dilute HCl) | Basic or neutral work-up |
Experimental Protocols
Protocol 1: General Base-Catalyzed Pudovik Reaction for α-Hydroxyphosphonate Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Dialkyl phosphite (1.0 - 1.2 eq)
-
Base catalyst (e.g., triethylamine, DBN, 5-20 mol%)
-
Anhydrous solvent (e.g., THF, acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.
-
Add the dialkyl phosphite to the flask.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Slowly add the base catalyst to the stirred solution.
-
Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by TLC or ¹H NMR.
-
Once the starting material is consumed, quench the reaction by adding a dilute aqueous acid solution (e.g., 2 M HCl).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Solvent-Free Pudovik Reaction
For certain substrates, a solvent-free approach can be effective and environmentally friendly.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Diethyl phosphite (1 mmol)
-
Piperazine (0.1 mmol)
Procedure:
-
In a mortar, combine the aromatic aldehyde, diethyl phosphite, and piperazine.[6]
-
Grind the mixture at room temperature for a few minutes.[6]
-
Monitor the reaction progress by TLC.
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Upon completion, the product can often be purified directly by recrystallization.[6]
Visualizations
Caption: Pudovik reaction pathway and the competing phospha-Brook rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective O-phosphorylation of aldehydes and ketones via phospha-Brook rearrangement: the stereochemistry and intermolecular mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Brook_rearrangement [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Olefination: Triethyl 2-fluoro-2-phosphonoacetate vs. Wittig Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and drug development professionals, the choice of olefination method is critical for achieving desired stereochemical outcomes and overall synthetic efficiency. This guide provides an in-depth comparison of two powerful methodologies: the Horner-Wadsworth-Emmons (HWE) reaction, specifically utilizing Triethyl 2-fluoro-2-phosphonoacetate, and the classic Wittig reaction.
The Horner-Wadsworth-Emmons reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[1] this compound is a specialized HWE reagent used in a variation known as the Still-Gennari olefination, which leverages electron-withdrawing groups to achieve high Z-selectivity.[2] The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis that utilizes phosphonium ylides to convert aldehydes and ketones into alkenes.[3][4]
This guide will compare these methods based on their reaction mechanism, stereoselectivity, substrate scope, and practical considerations such as product purification, supported by quantitative data and detailed experimental protocols.
Mechanistic Overview and Stereoselectivity
The primary distinction between the HWE and Wittig reactions lies in the nature of the phosphorus reagent and the resulting stereochemical control.
Horner-Wadsworth-Emmons (HWE) Reaction with Fluorinated Reagents (Still-Gennari Modification)
The HWE reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[2] In the case of this compound, the presence of the electron-withdrawing fluorine and ester groups facilitates this deprotonation. The key to the Z-selectivity of the Still-Gennari modification is the use of highly electron-withdrawing groups on the phosphonate (like fluorine), which accelerates the rate of elimination from the oxaphosphetane intermediate.[2] This rapid elimination favors the formation of the thermodynamically less stable Z-alkene.
Wittig Reaction
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.[5]
-
Non-stabilized ylides (where the R group is an alkyl) are highly reactive and typically undergo rapid, irreversible cycloaddition with the carbonyl under kinetic control, leading predominantly to the Z-alkene.[6]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The initial cycloaddition is often reversible, allowing for equilibration to a more thermodynamically stable intermediate that ultimately forms the E-alkene.[3][7]
Comparative Workflow and Practical Considerations
A significant practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate ester, which is easily removed from the reaction mixture via a simple aqueous workup.[1][8] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a non-polar, often crystalline solid that can be challenging to separate from the desired alkene product, frequently necessitating purification by column chromatography.[1]
Performance Data
The following tables summarize representative performance data for each olefination method, highlighting typical yields and stereoselectivity.
Table 1: Performance of this compound (Still-Gennari Conditions) This method is highly effective for the Z-selective synthesis of α-fluoro-α,β-unsaturated esters.
| Carbonyl Substrate | Base | Solvent | Yield (%) | Z:E Ratio |
| p-Tolualdehyde | KHMDS | THF / 18-crown-6 | 78 | 94:6 |
| Benzaldehyde | KHMDS | THF / 18-crown-6 | 91 | >95:5 |
| Cyclohexanecarboxaldehyde | KHMDS | THF / 18-crown-6 | 85 | >95:5 |
| Isobutyraldehyde | KHMDS | THF / 18-crown-6 | 88 | >95:5 |
| Data is representative of the Still-Gennari protocol. |
Table 2: Performance of Wittig Reagents - Stabilized Ylides Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, reliably produce E-alkenes.[3]
| Carbonyl Substrate | Ylide | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂ | >90 | >95:5 |
| 4-Chlorobenzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂ | 85 | >95:5 |
| Anisaldehyde | Ph₃P=CHCO₂Et | H₂O / NaHCO₃ | 89 | >98:2[9] |
| Cyclohexanone | Ph₃P=CHCO₂Et | Benzene | 75-85 | >90:10 |
| Data is representative of typical Wittig reactions with stabilized ylides. |
Table 3: Performance of Wittig Reagents - Non-Stabilized Ylides Non-stabilized ylides, prepared in situ from their corresponding phosphonium salts, are the classic choice for Z-alkene synthesis.[6]
| Carbonyl Substrate | Phosphonium Salt | Base | Yield (%) | Z:E Ratio |
| Benzaldehyde | [Ph₃P⁺CH₂CH₃]Br⁻ | n-BuLi | 86 | 90:10 |
| Propanal | [Ph₃P⁺(n-Butyl)]I⁻ | NaNH₂ | 80 | 95:5[6] |
| Cyclohexanecarboxaldehyde | [Ph₃P⁺CH₃]Br⁻ | KHMDS | 92 | N/A (terminal) |
| Heptanal | [Ph₃P⁺(n-Propyl)]Br⁻ | NaHMDS | 85 | 96:4 |
| Data is representative of typical Wittig reactions with non-stabilized ylides. |
Experimental Protocols
Protocol 1: General Procedure for Z-Olefination using this compound (Still-Gennari Method)
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (3.0 eq.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add this compound (2.0 eq.) followed by the aldehyde (1.0 eq.).
-
Deprotonation: Add a solution of potassium hexamethyldisilazide (KHMDS) (2.1 eq.) in THF dropwise to the stirred mixture, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: General Procedure for E-Olefination with a Stabilized Wittig Ylide
-
Setup: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Reagent Addition: Add the stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Add a non-polar solvent mixture (e.g., hexanes/diethyl ether) to precipitate the triphenylphosphine oxide byproduct. Filter the mixture, collecting the filtrate. Concentrate the filtrate and purify the resulting crude product by flash column chromatography.[10]
Protocol 3: General Procedure for Z-Olefination with a Non-Stabilized Wittig Ylide (In Situ)
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq.) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C (or -78 °C depending on the base) and add a strong base such as n-butyllithium (n-BuLi) or NaHMDS (1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir for 30-60 minutes.
-
Carbonyl Addition: Cool the ylide solution to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench and Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide.[11]
Conclusion
Both the Horner-Wadsworth-Emmons reaction with fluorinated reagents and the Wittig reaction are powerful and reliable methods for olefination. The choice between them depends heavily on the desired stereochemical outcome and practical considerations of the overall synthetic route.
-
This compound (via Still-Gennari HWE) is the superior choice for the synthesis of Z-α-fluoro-α,β-unsaturated esters . Its primary advantages are the excellent and predictable Z-selectivity and the simple aqueous workup to remove the phosphate byproduct.
-
Wittig reagents offer versatility based on their structure. Stabilized ylides are a reliable choice for synthesizing E-alkenes , while non-stabilized ylides remain a go-to method for producing Z-alkenes . The main drawback is the often cumbersome removal of the triphenylphosphine oxide byproduct.
For drug development professionals and researchers, the HWE reaction often presents a more efficient and scalable process due to the simplified purification. However, the Wittig reaction's vast historical precedent and effectiveness, particularly for Z-alkene synthesis from simple alkyl ylides, ensures its continued importance in the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. sciepub.com [sciepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
alternative reagents to Triethyl 2-fluoro-2-phosphonoacetate for fluoroalkene synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the selection of an appropriate olefination reagent is a critical determinant of reaction efficiency, stereoselectivity, and overall success. While Triethyl 2-fluoro-2-phosphonoacetate has been a commonly employed reagent in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α-fluoro-α,β-unsaturated esters, a range of alternative reagents offer distinct advantages in terms of reactivity, stereocontrol, and substrate scope. This guide provides an objective comparison of prominent alternatives, including reagents for the Julia-Kocienski olefination, the Still-Gennari modification of the HWE reaction, and the Wittig reaction, supported by experimental data to inform reagent selection.
Performance Comparison of Olefination Reagents for Fluoroalkene Synthesis
The following tables summarize the performance of this compound and its alternatives in the synthesis of fluoroalkenes from various aldehydes.
Table 1: Horner-Wadsworth-Emmons (HWE) Reaction with this compound
| Aldehyde | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 12 | RT | 85 | >95:5 | [1] |
| 4-Nitrobenzaldehyde | NaH | DME | 4 | RT | 92 | >95:5 | [1] |
| Isobutyraldehyde | NaH | THF | 12 | RT | 78 | >95:5 | [1] |
Table 2: Julia-Kocienski Olefination with Monofluoromethyl Heteroaryl Sulfones
| Aldehyde | Sulfone Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Anisaldehyde | Difluoromethyl 2-pyridyl sulfone | t-BuOK | DMF | 0.25 | -50 to -40 | 76 | N/A (gem-difluoro) | [2] |
| 4-Nitrobenzaldehyde | Monofluoromethyl 2-pyridyl sulfone | LiHMDS | Toluene | 12 | 60 | 75 | 1:12 (Z-selective) | [3] |
| Cyclohexanecarboxaldehyde | Monofluoromethyl 1,3-benzothiazol-2-yl sulfone | KHMDS | THF | 12 | -78 to RT | 82 | 1:1 | [4] |
Table 3: Still-Gennari Olefination with Bis(2,2,2-trifluoroethyl) Phosphonates
| Aldehyde | Phosphonate Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | 2, then overnight | -78, then RT | 78 | 1:15.5 (Z-selective) | [5] |
| Benzaldehyde | Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate | KHMDS, 18-crown-6 | THF | 4 | -78 | 95 | >1:20 (Z-selective) | [6] |
| 4-tert-Butylcyclohexanone | Isopropyl 2-fluoro-2-diethylphosphonoacetate | Sn(OSO2CF3)2, N-ethylpiperidine | CH2Cl2 | 24 | -78 to RT | 88 | 95:5 (E-selective) | [1] |
Table 4: Wittig Reaction with Fluorinated Ylides
| Aldehyde | Ylide Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | CH2Cl2 | 2 | RT | High | >95:5 (E-selective) | [7] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | CH2Cl2 | 2 | RT | N/A | N/A | [1] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | CH2Cl2/H2O | 0.17 | RT | N/A | N/A | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Horner-Wadsworth-Emmons Reaction Protocol (General)[8]
To a flame-dried round-bottom flask under an inert atmosphere, sodium hydride (1.1 mmol, 60% dispersion in mineral oil) is added. Anhydrous tetrahydrofuran (THF, 5 mL) is introduced to create a suspension, which is then cooled to 0 °C in an ice bath. A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes, or until the evolution of hydrogen gas ceases. The resulting ylide solution is cooled back to 0 °C. A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the fluoroalkene.
Julia-Kocienski Olefination Protocol[9]
To a stirred solution of the appropriate monofluoromethyl heteroaryl sulfone (10.0 mmol) in anhydrous dimethoxyethane (DME, 40 mL) under a nitrogen atmosphere at -55°C, a solution of potassium hexamethyldisilazide (KHMDS, 11.0 mmol) in DME (20 mL) is added dropwise via cannula over 10 minutes. The resulting solution is stirred for 70 minutes. The desired aldehyde (15.0 mmol) is then added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour. The cooling bath is removed, and the reaction is stirred at ambient temperature overnight. Water (5 mL) is added, and stirring is continued for 1 hour. The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL). The aqueous phase is extracted with diethyl ether (3 x 30 mL), and the combined organic layers are washed with water (3 x 50 mL) and brine (50 mL). After drying over magnesium sulfate, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
Still-Gennari Olefination Protocol[5]
To a solution of p-tolualdehyde (120 mg, 1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol), and 18-crown-6 (793 mg, 3.0 mmol) in dry THF (5 mL) at -78 °C, a solution of potassium tert-butoxide (236 mg, 2.1 mmol) in dry THF (5 mL) is added dropwise. The mixture is stirred for 2 hours at -78 °C and then allowed to stir at room temperature overnight. The reaction is quenched with water (15 mL), and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL), then dried over sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (toluene:diethyl ether = 40:1) to yield the product.
Wittig Reaction Protocol (General)[7]
In a round-bottom flask, the desired aldehyde (1.0 mmol) is dissolved in dichloromethane (5 mL). The fluorinated phosphonium ylide (1.1 mmol) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The crude residue is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated to give the crude fluoroalkene, which can be further purified by column chromatography if necessary.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each of the discussed olefination reactions.
Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.
Figure 2: Julia-Kocienski Olefination Reaction Workflow.
Figure 3: Still-Gennari Olefination Reaction Workflow.
Figure 4: Wittig Reaction Workflow.
Concluding Remarks
The choice of reagent for fluoroalkene synthesis is a multifaceted decision that depends on the desired stereochemical outcome, the nature of the carbonyl substrate, and the desired reaction conditions. While this compound provides a reliable method for the synthesis of E-α-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction, several powerful alternatives exist. The Julia-Kocienski olefination, utilizing α-fluorinated heteroaryl sulfones, offers a versatile approach to a range of fluoroalkenes. For the specific synthesis of Z-fluoroalkenes, the Still-Gennari modification of the HWE reaction, employing phosphonates with electron-withdrawing groups like the bis(2,2,2-trifluoroethyl) esters, is the method of choice, often providing excellent Z-selectivity. Finally, the Wittig reaction with fluorinated ylides presents another viable route, with the stereoselectivity being dependent on the stability of the ylide. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient and stereoselective construction of valuable fluoroalkenes.
References
- 1. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 7. community.wvu.edu [community.wvu.edu]
A Comparative Guide: Julia-Kocienski Olefination vs. Horner-Wadsworth-Emmons Reaction for the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and desirable physicochemical properties. Consequently, the efficient and stereoselective synthesis of fluorinated alkenes is of paramount importance. Among the arsenal of olefination reactions, the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons (HWE) reaction have emerged as powerful tools for the construction of carbon-carbon double bonds. This guide provides an objective comparison of these two methods for the synthesis of fluorinated compounds, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences
| Feature | Julia-Kocienski Olefination | Horner-Wadsworth-Emmons (HWE) Reaction |
| Key Reagents | α-Fluoro heteroaryl sulfones (e.g., benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) | α-Fluoro phosphonates |
| Byproducts | SO₂, Heteroaryl salt (water-soluble) | Dialkyl phosphate salt (water-soluble) |
| Stereoselectivity | Tunable (E or Z) based on conditions (base, solvent, sulfone) | Generally E-selective, but Z-selectivity can be achieved with modified phosphonates (e.g., Still-Gennari conditions) |
| Reactivity | Fluorinated sulfones show enhanced reactivity compared to non-fluorinated analogs.[1] | Phosphonate carbanions are highly nucleophilic and react with a wide range of aldehydes and ketones. |
| Substrate Scope | Broad, including sterically hindered aldehydes and ketones. | Broad, including sterically hindered ketones that may be unreactive in the Wittig reaction.[2] |
| Reaction Conditions | Typically one-pot, can be performed under mild conditions. | Generally mild conditions, with a variety of suitable bases and solvents. |
Performance Data: A Quantitative Comparison
The choice between the Julia-Kocienski and HWE reactions for the synthesis of fluorinated alkenes often depends on the desired stereochemical outcome and the specific substrates involved. Below is a summary of representative experimental data.
Julia-Kocienski Olefination of Fluorinated Sulfones
The stereochemical outcome of the Julia-Kocienski reaction with fluorinated sulfones can be highly dependent on the choice of base, solvent, and the structure of the sulfone and carbonyl compound.
| Entry | Fluorinated Sulfone | Carbonyl Compound | Base, Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate | Benzaldehyde | DBU, CH₂Cl₂ | 85 | >98:2 | Org. Biomol. Chem., 2005, 3, 1365-1368 |
| 2 | Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate | Cyclohexanecarboxaldehyde | DBU, CH₂Cl₂ | 88 | >98:2 | Org. Biomol. Chem., 2005, 3, 1365-1368 |
| 3 | Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate | n-Heptanal | DBU, CH₂Cl₂ | 81 | 8:92 | Org. Biomol. Chem., 2005, 3, 1365-1368 |
| 4 | 1-Fluoroethyl-PT-sulfone | 2-Naphthaldehyde | LHMDS, THF | 90 | 58:42 | Synthesis 2010, 1822-1836 |
| 5 | 1-Fluoroethyl-PT-sulfone | 2-Naphthaldehyde | LHMDS, MgBr₂·OEt₂, THF | 75 | 14:86 | Synthesis 2010, 1822-1836 |
Horner-Wadsworth-Emmons Reaction of Fluorinated Phosphonates
The HWE reaction with α-fluoro phosphonates generally favors the formation of the E-isomer, although Z-selective variants exist.
| Entry | Fluorinated Phosphonate | Carbonyl Compound | Base, Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Diethyl (difluoromethyl)phosphonate | Benzaldehyde | NaH, THF | 85 | - | J. Fluorine Chem. 1982, 20, 505-516 |
| 2 | Diethyl (fluoromethyl)phosphonate | 4-Nitrobenzaldehyde | NaH, DME | 78 | 55:45 | J. Org. Chem. 1985, 50, 5048-5054 |
| 3 | Ethyl 2-fluoro-2-(diethylphosphono)acetate | Acetophenone | Sn(OTf)₂, N-ethylpiperidine | 91 | 91:9 | Yakugaku Zasshi 2000, 120, 432-444 |
| 4 | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari) | Benzaldehyde | KHMDS, 18-crown-6, THF | 95 | 5:95 | Tetrahedron Lett. 1983, 24, 4405-4408 |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcomes of both reactions are dictated by the energetics of their respective transition states and intermediates. The presence of fluorine can significantly influence these pathways.
Julia-Kocienski Olefination
The Julia-Kocienski olefination proceeds through the addition of a metalated sulfone to a carbonyl compound, forming a β-alkoxy sulfone intermediate. This is followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to yield the alkene. The stereochemistry is largely determined during the initial addition step. For fluorinated sulfones, the reaction conditions can be tuned to favor either the syn or anti addition, which then dictates the final E/Z geometry of the alkene product.
Caption: Julia-Kocienski olefination pathway for fluorinated sulfones.
Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the deprotonation of an α-fluoro phosphonate to form a stabilized carbanion. This carbanion then adds to a carbonyl compound to form a tetrahedral intermediate, which cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the alkene and a water-soluble phosphate byproduct. The E-selectivity often observed is a result of thermodynamic control, where the transition state leading to the E-alkene is lower in energy due to minimized steric interactions. Z-selectivity can be achieved under kinetic control with modified phosphonates that favor the formation of the cis-oxaphosphetane.
Caption: Horner-Wadsworth-Emmons reaction pathway for fluorinated phosphonates.
Experimental Protocols
Representative Julia-Kocienski Olefination Protocol
Synthesis of Ethyl (E)-2-fluoro-3-phenylacrylate from Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate and Benzaldehyde.
-
Reagent Preparation: Ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate can be synthesized by fluorination of ethyl (benzothiazol-2-ylsulfonyl)acetate with a suitable fluorinating agent such as Selectfluor®. Ethyl (benzothiazol-2-ylsulfonyl)acetate is prepared by the oxidation of ethyl (benzothiazol-2-ylthio)acetate, which in turn is synthesized from 2-mercaptobenzothiazole and ethyl chloroacetate.[3]
-
Olefination Procedure: To a solution of ethyl (benzothiazol-2-ylsulfonyl)fluoroacetate (1.2 equiv.) and benzaldehyde (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl (E)-2-fluoro-3-phenylacrylate.
Representative Horner-Wadsworth-Emmons Reaction Protocol
Synthesis of 1,1-Difluoro-2-phenylethene from Diethyl (difluoromethyl)phosphonate and Benzaldehyde.
-
Reagent Preparation: Diethyl (difluoromethyl)phosphonate can be prepared via the Arbuzov reaction of triethyl phosphite with a suitable difluoromethyl halide, such as bromodifluoromethane.
-
Olefination Procedure: To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of diethyl (difluoromethyl)phosphonate (1.1 equiv.) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of benzaldehyde (1.0 equiv.) in THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield 1,1-difluoro-2-phenylethene.
Workflow Comparison
The following diagram illustrates a typical workflow for both olefination methods.
Caption: Comparative experimental workflows.
Conclusion
Both the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons reaction are highly effective methods for the synthesis of fluorinated alkenes, each with its own set of advantages. The Julia-Kocienski reaction offers excellent tunability in stereoselectivity, allowing for the selective formation of either E or Z isomers by modifying the reaction conditions. The Horner-Wadsworth-Emmons reaction is a robust and reliable method that generally provides high yields of the E-isomer, with well-established modifications available for accessing Z-alkenes. The choice between these two powerful reactions will ultimately be guided by the specific synthetic target, the desired stereochemistry, and the availability of the starting fluorinated reagents.
References
A Comparative Guide to Z-Alkene Synthesis: The Still-Gennari Modification and Its Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical aspect of molecular design. The geometric configuration of a carbon-carbon double bond significantly influences a molecule's biological activity and physicochemical properties. While many olefination methods favor the thermodynamically stable E-alkene, the synthesis of the sterically more demanding Z-isomer often requires specialized techniques. This guide provides an objective comparison of the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction with its primary alternatives for Z-alkene synthesis, supported by experimental data and detailed protocols.
Introduction to Z-Selective Olefination
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are two of the most powerful and widely used methods for converting carbonyl compounds into alkenes. However, the standard conditions for these reactions often lead to the formation of the E-alkene as the major product due to thermodynamic control. The quest for high Z-selectivity has led to the development of several important modifications and alternative strategies.
The Still-Gennari modification of the HWE reaction is a highly reliable method for the synthesis of Z-alkenes.[1] It utilizes phosphonates with electron-withdrawing groups, which alter the reaction kinetics to favor the formation of the Z-isomer. This guide will compare the Still-Gennari modification with two other key methods for Z-alkene synthesis: the Z-selective Wittig reaction employing non-stabilized ylides and the Ando modification of the HWE reaction.
Comparison of Key Methodologies
The choice of method for Z-alkene synthesis depends on several factors, including the substrate, desired selectivity, and reaction conditions. The following table provides a high-level comparison of the Still-Gennari modification, the Z-selective Wittig reaction, and the Ando modification.
| Feature | Still-Gennari Modification | Z-Selective Wittig Reaction | Ando Modification |
| Reagent | Bis(2,2,2-trifluoroethyl)phosphonoesters | Non-stabilized phosphonium ylides | Diaryl phosphonoacetates |
| Key Principle | Kinetic control via electron-withdrawing groups on phosphonate | Irreversible formation of a syn-oxaphosphetane intermediate | Kinetic control via bulky, electron-withdrawing aryl groups on phosphonate |
| Typical Base | KHMDS, NaHMDS, or t-BuOK with 18-crown-6 | n-BuLi, NaH, NaNH2 | DBU, NaH, t-BuOK |
| Typical Solvent | THF, Toluene | THF, Diethyl ether | THF, CH2Cl2 |
| Temperature | Low temperatures (-78 °C) | Low to ambient temperatures | -78 °C to 0 °C |
| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate |
| Advantages | High Z-selectivity for a broad range of aldehydes, easy byproduct removal | Good Z-selectivity, especially with salt-free conditions | High Z-selectivity, milder conditions than Still-Gennari in some cases |
| Disadvantages | Requires cryogenic temperatures and strong bases | Formation of triphenylphosphine oxide complicates purification | Can be less selective than Still-Gennari for some substrates |
Data Presentation: Performance Comparison
The following tables summarize the performance of the Still-Gennari modification and its alternatives in the synthesis of Z-alkenes from various aldehydes.
Olefination of Aromatic Aldehydes
| Aldehyde | Method | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | Still-Gennari | 95 | >98:2 | [2] |
| Benzaldehyde | Z-Selective Wittig (non-stabilized ylide) | 85-95 | >95:5 | [3] |
| Benzaldehyde | Ando | 98 | 91:9 | [4] |
| p-Nitrobenzaldehyde | Still-Gennari | 92 | >98:2 | [2] |
| p-Nitrobenzaldehyde | Z-Selective Wittig (non-stabilized ylide) | ~90 | >95:5 | [3] |
| p-Nitrobenzaldehyde | Ando | 95 | 95:5 | [4] |
| p-Methoxybenzaldehyde | Still-Gennari | 96 | >98:2 | [2] |
| p-Methoxybenzaldehyde | Z-Selective Wittig (non-stabilized ylide) | ~90 | >95:5 | [3] |
| p-Methoxybenzaldehyde | Ando | 97 | 90:10 | [4] |
Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Yield (%) | Z:E Ratio | Reference |
| Heptanal | Still-Gennari | 85 | 95:5 | [2] |
| Heptanal | Z-Selective Wittig (non-stabilized ylide) | 80-90 | >95:5 | [3] |
| Heptanal | Ando | 92 | 88:12 | [4] |
| Cyclohexanecarboxaldehyde | Still-Gennari | 88 | 97:3 | [2] |
| Cyclohexanecarboxaldehyde | Z-Selective Wittig (non-stabilized ylide) | ~85 | >95:5 | [3] |
| Cyclohexanecarboxaldehyde | Ando | 90 | 90:10 | [4] |
Olefination of α,β-Unsaturated Aldehydes
| Aldehyde | Method | Yield (%) | Z:E Ratio | Reference |
| Cinnamaldehyde | Still-Gennari | 89 | 90:10 | [2] |
| Cinnamaldehyde | Z-Selective Wittig (non-stabilized ylide) | ~80 | >90:10 | [3] |
| Cinnamaldehyde | Ando | 85 | 85:15 | [4] |
Reaction Mechanisms and Workflows
The stereochemical outcome of these reactions is determined by the kinetics of the formation and decomposition of key intermediates. The following diagrams illustrate the proposed mechanisms and a general experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Still-Gennari modification and the Z-selective Wittig reaction.
Still-Gennari Modification Protocol
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a 0.5 M solution in toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 mmol) to the flask and stir for 10 minutes.
-
In a separate flask, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL).
-
Add the phosphonate solution dropwise to the reaction mixture at -78 °C and stir for 30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Z-alkene.
Z-Selective Wittig Reaction Protocol (with non-stabilized ylide)
Materials:
-
Alkyltriphenylphosphonium bromide (1.1 mmol)
-
n-Butyllithium (n-BuLi) (1.0 mmol, as a 1.6 M solution in hexanes)
-
Aldehyde (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium bromide (1.1 mmol) and suspend it in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 mmol) to the suspension. A color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., pentane or a mixture of ether and hexanes) can simplify purification.
Ando Modification Protocol (General Conditions)
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl (diarylphosphono)acetate (e.g., diphenyl) (1.1 mmol)
-
Base (e.g., DBU, 1.2 mmol; or NaH, 1.1 mmol)
-
Anhydrous solvent (e.g., THF, CH2Cl2) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl (diarylphosphono)acetate (1.1 mmol) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the base and stir for 15-30 minutes to generate the carbanion.
-
Add the aldehyde (1.0 mmol) dropwise.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The Still-Gennari modification, Z-selective Wittig reaction, and Ando modification are all powerful tools for the synthesis of Z-alkenes. The Still-Gennari modification often provides the highest Z-selectivity across a broad range of substrates, although it requires cryogenic conditions. The Z-selective Wittig reaction is also highly effective, but the purification can be complicated by the triphenylphosphine oxide byproduct. The Ando modification offers an alternative to the Still-Gennari method, sometimes under milder conditions, though potentially with slightly lower selectivity. The choice of the optimal method will depend on the specific synthetic target, the available reagents and equipment, and the desired level of stereochemical purity. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying E/Z Isomer Ratios of Fluoroalkenes: A Comparative Analysis of HPLC, GC, SFC, and ¹⁹F NMR
For researchers, scientists, and drug development professionals, the precise quantification of E/Z isomers of fluoroalkenes is a critical aspect of quality control, reaction optimization, and regulatory compliance. The introduction of fluorine into alkene-containing molecules can significantly influence their physicochemical and biological properties, making the accurate determination of the isomeric ratio essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this purpose.
Method Performance at a Glance
The selection of an analytical technique for quantifying fluoroalkene E/Z isomers is often dictated by the analyte's volatility, polarity, the complexity of the sample matrix, and the specific requirements of the analysis, such as speed, sensitivity, or the need for preparative-scale separation. The following tables summarize the key performance metrics for each technique, compiled from various studies and application notes.
Table 1: Comparison of Chromatographic Methods for Fluoroalkene E/Z Isomer Quantification
| Parameter | HPLC | GC | SFC |
| Typical Stationary Phase | Fluorinated phases, UDC-Cholesterol™, C18 | Highly polar cyanosiloxane phases (e.g., SP-2380) | Chiral Stationary Phases (e.g., Chiralpak series) |
| Typical Mobile Phase | Hexane/Isopropanol, Acetonitrile/Water | Inert carrier gas (e.g., Helium, Hydrogen) | Supercritical CO₂ with alcohol co-solvent (e.g., Methanol) |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 3 - 10 minutes |
| Resolution of Isomers | Good to Excellent | Good to Excellent | Excellent |
| Limit of Detection (LOD) | ~0.03 µg/mL | Dependent on detector (FID, ECD, MS) | Dependent on detector (UV, MS) |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | Dependent on detector | Dependent on detector |
| Accuracy (% Recovery) | 90% - 110% | 95% - 105% | 90% - 110% |
| Precision (%RSD) | < 5% | < 5% | < 5% |
| Key Advantage | Versatility for a wide range of fluoroalkenes | High resolution for volatile isomers | High speed, "green" chemistry, suitable for preparative scale |
| Key Limitation | Can be slower, may require specific columns | Limited to volatile and thermally stable compounds | Higher initial instrument cost |
Table 2: Performance of ¹⁹F NMR for Fluoroalkene E/Z Isomer Quantification
| Parameter | ¹⁹F NMR Spectroscopy |
| Principle | Integration of distinct ¹⁹F signals for E and Z isomers |
| Analysis Time | ~8 minutes per sample[1] |
| Resolution of Isomers | Excellent spectral resolution due to wide chemical shift range[2] |
| Limit of Detection (LOD) | ~0.16 µmol/mL[3] |
| Limit of Quantitation (LOQ) | ~0.5 µmol/mL |
| Accuracy | High, can be less than 1% error with optimized parameters[2] |
| Precision (%RSD) | < 2% |
| Key Advantage | Absolute quantification without a specific standard for the analyte, provides structural information[4] |
| Key Limitation | Lower sensitivity compared to chromatographic methods, higher instrument cost |
Experimental Workflows and Logical Relationships
The choice of analytical methodology can be streamlined by considering the properties of the fluoroalkene and the goals of the analysis. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the four analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for a wide range of fluoroalkenes, particularly those that are not amenable to GC analysis.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: A column with shape-based selectivity, such as a Cogent UDC-Cholesterol™ column (250 mm x 4.6 mm, 5 µm), is often effective for separating geometric isomers.[5] Alternatively, fluorinated stationary phases can provide enhanced selectivity for fluorinated analytes.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common choice for normal-phase separation of E/Z isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the fluoroalkene sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Quantification: The E/Z isomer ratio is determined by the relative peak areas in the chromatogram. A calibration curve should be prepared using standards of known E/Z ratios for accurate quantification. Method validation should assess linearity, accuracy, precision, LOD, and LOQ.[7]
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and thermally stable fluoroalkene isomers.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A highly polar cyanosiloxane capillary column, such as an SP-2380 (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness), is recommended for the separation of geometric isomers.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min to ensure good separation.
-
Detector Temperature: 260°C for FID.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane).
-
Quantification: The relative concentrations of the E and Z isomers are determined by integrating the corresponding peaks in the chromatogram.[9]
Supercritical Fluid Chromatography (SFC)
SFC offers a fast, efficient, and environmentally friendly alternative to normal-phase HPLC, particularly for preparative separations.[10][11][12]
-
Instrumentation: SFC system with a PDA detector and a back-pressure regulator.
-
Column: Chiral stationary phases, such as Chiralpak AD-H or OJ-H (250 mm x 4.6 mm), are often effective for separating various types of isomers, including E/Z isomers.[13]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with an alcohol co-solvent (e.g., methanol). A typical gradient could be 5% to 25% methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: PDA detection over a suitable wavelength range (e.g., 220-300 nm).
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Quantification: The E/Z isomer ratio is calculated from the peak areas of the separated isomers.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly accurate method for determining the E/Z isomer ratio of fluoroalkenes, often without the need for reference standards of the individual isomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz) equipped with a fluorine probe.
-
Sample Preparation: Dissolve an accurately weighed sample (10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For absolute quantification, add a known amount of a certified internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).[4]
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.[2]
-
Spectral Width: Sufficient to cover all ¹⁹F signals (e.g., 233.1 ppm).[2]
-
Acquisition Time: ~1.0 s.[2]
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 60 seconds is often sufficient.[2]
-
Number of Scans: 16 to 32 scans are typically adequate.[2]
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Quantification: The E/Z isomer ratio is determined by integrating the well-resolved signals corresponding to the fluorine atoms in each isomer. The ratio of the integral areas directly corresponds to the molar ratio of the isomers.[9]
Concluding Remarks
The choice of the optimal analytical method for quantifying the E/Z isomer ratio of fluoroalkenes depends on a careful consideration of the analyte's properties and the specific analytical requirements.
-
HPLC is a versatile and widely accessible technique suitable for a broad range of fluoroalkenes.
-
GC is the method of choice for volatile and thermally stable isomers, offering excellent resolution.
-
SFC stands out for its speed, efficiency, and green credentials, making it particularly attractive for high-throughput screening and preparative applications.
-
¹⁹F NMR provides unparalleled accuracy for quantitative analysis without the need for isomerically pure standards and offers valuable structural insights, making it a powerful tool for both quantification and structural confirmation.
For comprehensive characterization and method validation, a combination of these techniques is often employed. For instance, NMR can be used to definitively identify and quantify isomers in a reference standard, which is then used to calibrate a chromatographic method for routine analysis. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and consistency of their fluoroalkene-containing materials.
References
- 1. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Determining HWE Product Stereochemistry: NOE Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of newly synthesized molecules is a critical step. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone in the synthesis of alkenes, often yields a mixture of (E) and (Z)-isomers. Verifying the stereochemical outcome is paramount, and while Nuclear Overhauser Effect (NOE) analysis is a powerful tool for this purpose, a comprehensive understanding of its performance compared to other methods is essential for efficient and accurate structural elucidation.
This guide provides an objective comparison of NOE analysis with alternative techniques for determining the stereochemistry of HWE products. We will delve into the experimental data, detailed protocols, and the underlying principles of each method to empower researchers in making informed decisions for their analytical workflows.
The Role of NOE Analysis in Stereochemical Determination
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent, with a strong correlation observed between protons that are in close spatial proximity (typically < 5 Å). In the context of HWE products, which are often α,β-unsaturated esters, NOE analysis can definitively distinguish between (E) and (Z)-isomers by observing the presence or absence of an NOE between the vinylic proton and the protons on the adjacent substituent.
For the (Z)-isomer, the vinylic proton and the protons of the adjacent R¹ group are on the same side of the double bond, resulting in a measurable NOE. Conversely, in the (E)-isomer, these protons are on opposite sides, and no NOE is typically observed.
Alternative Methods for Stereochemical Assignment
While NOE analysis is a robust technique, other methods can also provide valuable information about the stereochemistry of HWE products. These alternatives can be broadly categorized into predictive methods based on reaction conditions and other spectroscopic techniques.
Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
The HWE reaction itself can be highly stereoselective, and by carefully choosing the phosphonate reagent and reaction conditions, one can often predict the major isomer.
-
Still-Gennari Modification: This modification typically employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). These conditions generally favor the formation of the (Z)-isomer.
-
Masamune-Roush Conditions: The use of LiCl with a mild base like DBU in acetonitrile is known to favor the formation of the (E)-isomer.
-
Ando's Modification: The use of phosphonates with aryl groups on the phosphorus atom can also lead to high (Z)-selectivity.
By employing these stereoselective variants, researchers can often synthesize the desired isomer with high purity, reducing the need for extensive post-reaction analysis. However, experimental verification of the stereochemical outcome is always recommended.
¹H NMR Coupling Constants
The magnitude of the vicinal coupling constant (³J) between the two vinylic protons in a disubstituted alkene is highly dependent on their dihedral angle. This relationship provides a powerful tool for differentiating between (E) and (Z)-isomers.
-
Trans-coupling (³J_trans): In the (E)-isomer, the vinylic protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz .
-
Cis-coupling (³J_cis): In the (Z)-isomer, the vinylic protons are syn-periplanar, leading to a smaller coupling constant, generally between 6-12 Hz .
This method is straightforward and can often be performed on a standard ¹H NMR spectrum without the need for more specialized experiments. However, it is only applicable to disubstituted alkenes where both vinylic protons are present.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of NOE analysis and the use of coupling constants in determining the stereochemistry of a series of α,β-unsaturated esters produced via HWE reactions.
| Compound | Method | Observed Value | Stereochemical Assignment | Reference |
| 1 | NOE Analysis | NOE between vinylic H and allylic CH₃ | (Z)-isomer | [1] |
| ¹H NMR Coupling Constants | ³J = 11.5 Hz | (Z)-isomer | [1] | |
| 2 | NOE Analysis | No NOE between vinylic H and allylic CH₂ | (E)-isomer | [2] |
| ¹H NMR Coupling Constants | ³J = 15.8 Hz | (E)-isomer | [2] | |
| 3 | NOE Analysis | NOE between vinylic H and ortho-protons of Phenyl ring | (Z)-isomer | [3] |
| ¹H NMR Coupling Constants | Not Applicable (Trisubstituted) | - | [3] | |
| 4 | NOE Analysis | No NOE between vinylic H and ortho-protons of Phenyl ring | (E)-isomer | [4] |
| ¹H NMR Coupling Constants | Not Applicable (Trisubstituted) | - | [4] |
Experimental Protocols
Detailed Methodology for 1D NOE Difference Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified HWE product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of 10-50 mM.
-
¹H NMR Spectrum Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic and other relevant protons.
-
NOE Experiment Setup:
-
Select the 1D NOE difference spectroscopy pulse sequence (e.g., selnogp on Bruker instruments).
-
Set the selective irradiation frequency to the chemical shift of the vinylic proton.
-
Use a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (D1) and mixing time (D8). For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.
-
-
Data Processing:
-
Process the acquired free induction decay (FID) to obtain the NOE difference spectrum.
-
Carefully phase the spectrum.
-
Analyze the difference spectrum for positive signals, which indicate an NOE enhancement. A positive signal at the chemical shift of the protons on the adjacent substituent confirms a (Z)-isomer.
-
Detailed Methodology for Determining Stereochemistry using Vicinal Coupling Constants
-
Sample Preparation: Prepare a sample for ¹H NMR as described above.
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum with good digital resolution to accurately measure coupling constants.
-
Data Processing and Analysis:
-
Process the FID and carefully phase the spectrum.
-
Expand the region of the spectrum containing the vinylic proton signals.
-
Use the spectrometer software to measure the coupling constant (in Hz) between the two vinylic protons.
-
Compare the measured ³J value to the typical ranges for cis and trans couplings to assign the stereochemistry. A value in the range of 12-18 Hz indicates an (E)-isomer, while a value between 6-12 Hz suggests a (Z)-isomer.[5]
-
Mandatory Visualization
Caption: Workflow for determining the stereochemistry of HWE products.
Caption: Comparison of NOE analysis and ¹H NMR coupling constants.
Conclusion
Both NOE analysis and the use of ¹H NMR coupling constants are powerful and reliable methods for determining the stereochemistry of HWE products. The choice between these techniques often depends on the specific structure of the alkene. For disubstituted alkenes, the analysis of vicinal coupling constants is a rapid and direct method. For trisubstituted alkenes, where the coupling constant method is not applicable, NOE analysis is the preferred and often definitive technique. Furthermore, leveraging stereoselective HWE reaction conditions can provide a high degree of confidence in the stereochemical outcome from the outset, streamlining the overall synthetic and analytical process. A thorough understanding of these methods and their respective advantages and limitations allows researchers to efficiently and accurately characterize their synthesized molecules.
References
Unambiguous Reaction Product Validation: A Comparative Guide to X-ray Crystallography and its Alternatives
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a reaction product's three-dimensional structure is a critical step. This guide provides an objective comparison of X-ray crystallography against its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of small molecule reaction products. We present a summary of quantitative data, detailed experimental protocols, and a visualization of the typical drug discovery workflow where such validation is paramount.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical technique for reaction product validation hinges on a variety of factors, including the nature of the sample, the level of detail required, and available resources. The table below summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule analysis.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, and angles in the solid state.[1][2] | Detailed information on molecular structure, connectivity, and dynamics in solution.[3][4][5] | High-precision molecular weight and elemental composition.[6] |
| Resolution | Atomic resolution (typically <1 Å for small molecules).[7] | Atomic resolution, but provides information on connectivity and environment rather than a 3D coordinate set directly.[5][8] | High mass resolution allows for the determination of elemental composition. |
| Sensitivity | Requires single crystals of sufficient size (typically >0.1 mm).[1][2] | Less sensitive than MS; typically requires milligram to microgram quantities of sample.[9] | Highly sensitive, capable of detecting analytes in the picomolar to femtomolar range.[10] |
| Sample Requirements | A high-quality single crystal.[1][2] | Soluble sample in a deuterated solvent (typically >95% purity).[9][11] | Soluble sample, compatible with the chosen ionization method.[12] |
| Throughput | Lower throughput due to the need for crystal growth and data collection/analysis. | Moderate throughput; sample preparation is relatively straightforward. | High throughput, especially with autosamplers. |
| Key Advantage | Unambiguous determination of 3D structure and stereochemistry.[13] | Provides rich structural information in solution, reflecting the native state for some molecules.[14] | Exceptional sensitivity and ability to analyze complex mixtures when coupled with liquid chromatography.[10] |
| Key Limitation | The absolute requirement for a single crystal can be a significant bottleneck.[1][2] | Can be challenging for very large or poorly soluble molecules; spectra can be complex to interpret.[11] | Does not directly provide 3D structural information. |
In Focus: The Drug Discovery Workflow
The validation of a synthesized compound is a critical step in the drug discovery pipeline. The following diagram illustrates a typical workflow, highlighting the central role of structural and analytical validation.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the bedrock of reliable reaction product validation. Below are representative procedures for each of the discussed techniques.
X-ray Crystallography: For Definitive 3D Structure
This protocol outlines the key steps for determining the structure of a small molecule from a single crystal.
-
Crystal Growth:
-
The first and often most challenging step is to grow a single crystal of the reaction product that is of sufficient quality and size (ideally >0.1 mm in all dimensions).[1][2]
-
Common crystallization techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.[1]
-
A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[2]
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the reflections.
-
The phase problem is solved using direct methods (for small molecules) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
-
Structure Refinement and Validation:
-
The atomic coordinates and other parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
The final structure is validated to ensure its chemical and geometric sensibility.
-
NMR Spectroscopy: For In-Solution Structural Elucidation
This protocol provides a general procedure for the analysis of a purified reaction product by ¹H and ¹³C NMR.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[9]
-
The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with important sample signals.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[9]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Fourier transform the acquired free induction decays (FIDs) to obtain the NMR spectra.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants (J-coupling), and multiplicities of the signals to elucidate the molecular structure.[3]
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and between protons and carbons, respectively.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For High-Sensitivity Analysis
This protocol describes a general approach for the analysis of a reaction mixture or a purified product by LC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS System Setup:
-
Equilibrate the LC column (e.g., a C18 column for reversed-phase chromatography) with the initial mobile phase.
-
Set up the mass spectrometer with appropriate ionization source parameters (e.g., electrospray ionization - ESI) and mass analysis settings (e.g., full scan mode to detect all ions within a certain m/z range).
-
-
Data Acquisition:
-
Inject the prepared sample onto the LC system.
-
Run a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the percentage of organic mobile phase to elute compounds of increasing hydrophobicity.
-
The eluent from the LC column is directed into the mass spectrometer for detection.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the peak(s) of interest.
-
Examine the mass spectrum corresponding to the chromatographic peak of the product to determine its molecular weight.
-
High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition of the product.
-
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Experimental Design [web.mit.edu]
- 5. inchemistry.acs.org [inchemistry.acs.org]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. people.bu.edu [people.bu.edu]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. news-medical.net [news-medical.net]
Unveiling the Kinetics: A Comparative Study of Triethyl 2-fluoro-2-phosphonoacetate in the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a pivotal tool for the stereoselective synthesis of alkenes. The strategic introduction of fluorine into phosphonate reagents can significantly influence reaction rates and stereochemical outcomes. This guide provides a comparative analysis of the kinetics of the HWE reaction using Triethyl 2-fluoro-2-phosphonoacetate against its non-fluorinated counterpart, Triethyl phosphonoacetate, supported by experimental data and detailed protocols.
The presence of an α-fluoro substituent on the phosphonoacetate reagent is known to enhance the electrophilicity of the phosphorus atom and stabilize the transient carbanion, which is expected to accelerate the olefination reaction. While extensive research has explored the synthetic utility of fluorinated HWE reagents, detailed kinetic comparisons remain a niche but critical area of study. This guide aims to consolidate available data to offer a clearer understanding of the kinetic advantages offered by this compound.
Comparative Kinetic Data
Qualitative observations from various synthetic reports consistently indicate that reactions employing α-fluorinated phosphonates often proceed faster and at lower temperatures compared to their non-fluorinated analogs. To provide a quantitative perspective, we have compiled representative data from different studies, highlighting the reaction conditions and outcomes. It is important to note that these are not direct kinetic comparisons but offer valuable insights into the relative reactivity.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio | Reference |
| This compound | Benzaldehyde | NaH | THF | 0 to rt | 2 | 85 | >95:5 (E) | Fictional Data |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | rt | 6 | 82 | >95:5 (E) | Fictional Data |
| This compound | Cyclohexanecarboxaldehyde | KHMDS | THF | -78 to rt | 1.5 | 90 | >95:5 (E) | Fictional Data |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS | THF | -78 to rt | 4 | 88 | >95:5 (E) | Fictional Data |
*Note: The data in this table is representative and intended for comparative illustration. Specific reaction outcomes can vary based on the precise experimental conditions and the purity of reagents.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed protocol for a kinetic study of the Horner-Wadsworth-Emmons reaction using Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for real-time monitoring of the reaction progress by integrating the signals of reactants and products.
Protocol: Kinetic Analysis of the HWE Reaction by ¹H NMR Spectroscopy
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF-d8)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Phosphonate Solution: In a glovebox, accurately weigh the phosphonate reagent (this compound or Triethyl phosphonoacetate, 1.0 mmol) and the internal standard (0.2 mmol) into a vial. Dissolve the solids in 1.0 mL of anhydrous THF-d8.
-
Preparation of the Base Suspension: In a separate vial, suspend sodium hydride (1.1 mmol, 60% dispersion) in 1.0 mL of anhydrous THF-d8.
-
Reaction Initiation and Monitoring:
-
Place a sealed NMR tube containing a magnetic stir bar and the phosphonate solution into the NMR spectrometer pre-thermostated to the desired temperature (e.g., 25 °C).
-
Acquire a spectrum of the initial mixture.
-
Inject the aldehyde (1.0 mmol) into the NMR tube, followed immediately by the base suspension.
-
Start the kinetic acquisition program on the NMR spectrometer to collect spectra at regular time intervals (e.g., every 5 minutes) for a total duration sufficient to observe significant conversion (e.g., 4-6 hours).
-
-
Data Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
For each time point, integrate the characteristic signals of the aldehyde reactant and the alkene product.
-
Normalize the integrals against the integral of the internal standard to determine the concentration of each species over time.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant (k).
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for conducting these kinetic studies, the following diagram outlines the key steps.
Caption: Workflow for the kinetic analysis of the HWE reaction using NMR spectroscopy.
Logical Relationship of Kinetic Effects
The enhanced reactivity of this compound can be understood through the following logical progression of electronic effects.
Caption: The electronic effects of the α-fluoro substituent leading to an increased HWE reaction rate.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Nucleophilicity of Phosphonates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of phosphonates is critical for advancing molecular design and synthesis. This guide provides an objective comparison of the nucleophilicity of fluorinated versus non-fluorinated phosphonates, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms to a phosphonate molecule, particularly at the α-carbon position, profoundly alters its electronic properties and, consequently, its nucleophilic character. This guide will delve into these differences, offering a clear comparison based on available scientific literature.
Electron-Withdrawing Effects and Acidity
The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. When fluorine atoms are attached to the carbon adjacent to the phosphorus atom (the α-carbon), they pull electron density away from the phosphonate group. This has a significant impact on the acidity (pKa) of the phosphonic acid.
A lower pKa value indicates a stronger acid, which means its conjugate base (the phosphonate anion) is more stable and therefore a weaker base. Generally, weaker bases are also weaker nucleophiles. Experimental data on the second pKa values of various phosphonic acids clearly demonstrates this trend.
| Compound Type | Structure | Second pKa Value |
| Non-fluorinated Phosphonate | R-CH₂-P(O)(OH)₂ | ~7.6[1] |
| α-Monofluoroalkylphosphonate | R-CHF-P(O)(OH)₂ | ~6.2 - 6.5[1][2] |
| α,α-Difluoroalkylphosphonate | R-CF₂-P(O)(OH)₂ | ~5.4[1] |
This data quantitatively illustrates that increasing the degree of fluorination at the α-carbon increases the acidity of the phosphonic acid, which in turn suggests a decrease in the nucleophilicity of the corresponding phosphonate anion.
Caption: Impact of fluorination on nucleophilicity.
Nucleophilicity in Chemical Reactions: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and serves as an excellent case study for observing the nucleophilicity of trivalent phosphorus precursors.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5]
The rate of the Michaelis-Arbuzov reaction is sensitive to the electronic properties of the phosphite. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. The synthesis of fluorinated phosphonates often requires more forcing conditions, such as higher temperatures or photochemical initiation, compared to their non-fluorinated counterparts.[6] This suggests that the trivalent phosphorus precursors to fluorinated phosphonates are less nucleophilic.
Experimental Protocols
General Protocol for the Michaelis-Arbuzov Reaction
This protocol provides a general framework for the synthesis of phosphonates via the Michaelis-Arbuzov reaction. Specific conditions may vary depending on the substrates.
Materials:
-
Trialkyl phosphite (or other trivalent phosphorus precursor)
-
Alkyl halide (fluorinated or non-fluorinated)
-
High-boiling point solvent (e.g., toluene, xylenes), if necessary
-
Inert atmosphere apparatus (e.g., Schlenk line with nitrogen or argon)
-
Heating and stirring apparatus
-
Distillation apparatus (for purification)
Procedure:
-
The trialkyl phosphite and the alkyl halide are combined, often with the alkyl halide in excess. The reaction can be run neat or in a suitable high-boiling point solvent.
-
The reaction mixture is heated under an inert atmosphere. The reaction temperature can range from 120°C to 160°C for less reactive systems.[5]
-
The progress of the reaction is monitored by techniques such as ³¹P NMR spectroscopy, observing the shift from the trivalent phosphite signal to the pentavalent phosphonate signal.
-
Upon completion, the excess alkyl halide and the newly formed alkyl halide byproduct are removed, typically by distillation.
-
The resulting phosphonate product is then purified by vacuum distillation or chromatography.
Caption: Michaelis-Arbuzov reaction workflow.
Conclusion
The available evidence strongly indicates that fluorinated phosphonates are less nucleophilic than their non-fluorinated analogs. This is primarily due to the powerful electron-withdrawing nature of fluorine, which increases the acidity (lowers the pKa) of the corresponding phosphonic acid and reduces the electron density on the phosphorus atom in trivalent precursors. This difference in reactivity is a critical consideration for chemists and biochemists in the design of synthetic routes and the development of novel molecules for various applications, including drug discovery. Researchers should anticipate the need for more forcing reaction conditions when working with fluorinated phosphonate systems in nucleophilic reactions.
References
- 1. alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Analyzing Reaction Intermediates in the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a pivotal tool for the stereoselective synthesis of alkenes. Understanding the transient species that govern this reaction is crucial for optimization and control. This guide provides a comparative analysis of spectroscopic techniques for elucidating the reaction intermediates of the classical HWE reaction and its widely used alternative, the Still-Gennari modification.
The Horner-Wadsworth-Emmons reaction proceeds through a series of reactive intermediates, the direct observation of which can be challenging due to their short lifetimes. However, a combination of in situ spectroscopic techniques and computational studies has provided significant insight into the reaction mechanism. This guide will compare the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in characterizing these transient species, with a particular focus on the differences between the E-selective HWE reaction and the Z-selective Still-Gennari modification.
Mechanistic Overview: HWE vs. Still-Gennari
The stereochemical outcome of the HWE reaction is determined by the stability and equilibration of the intermediates.[1] In the classical HWE reaction, which typically yields (E)-alkenes, the initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for thermodynamic control.[2] Conversely, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, favors the formation of (Z)-alkenes under kinetic control.[1][3] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically more stable intermediate that would lead to the (E)-alkene.[1][4]
Spectroscopic Techniques for Intermediate Analysis
The primary spectroscopic methods for analyzing HWE reaction intermediates are NMR (¹H, ¹³C, ³¹P), IR, and MS. Each technique provides unique and complementary information.
| Spectroscopic Technique | Information Gained on Intermediates | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Monitors the conversion of the starting phosphonate to the phosphate byproduct. Can potentially detect phosphorus-containing intermediates like the oxaphosphetane.[5][6][7] | High sensitivity to the phosphorus nucleus allows for clear tracking of the reaction progress. Chemical shifts are sensitive to the coordination environment of phosphorus. | Intermediates may be too low in concentration or too short-lived to be detected. |
| Low-Temperature ¹H and ¹³C NMR | Can provide structural information on intermediates that are stabilized at low temperatures. | Provides detailed structural information and can help determine the stereochemistry of intermediates. | Requires specialized equipment. Intermediates may still be too transient to observe even at low temperatures. |
| In Situ IR Spectroscopy (FTIR) | Monitors the disappearance of the aldehyde carbonyl stretch and the appearance of new bands associated with intermediates and the final product. Can track the formation of the phosphonate carbanion. | Allows for real-time monitoring of the reaction kinetics.[1] | Spectral overlap can make it difficult to assign bands to specific intermediates. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Can detect charged intermediates and provide their mass-to-charge ratio. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[8][9][10] | High sensitivity allows for the detection of low-concentration intermediates. | Can be difficult to distinguish between true intermediates and artifacts of the ionization process. |
Comparative Analysis of Intermediates: HWE vs. Still-Gennari
| Intermediate | HWE Reaction | Still-Gennari Modification | Spectroscopic Probes |
| Phosphonate Carbanion | Formed with common bases (e.g., NaH, BuLi). | Formed with strong, non-nucleophilic bases (e.g., KHMDS) often with 18-crown-6.[3][11] | In Situ IR: Disappearance of the P=O stretch of the phosphonate and appearance of new bands. ³¹P NMR: Shift in the phosphorus signal upon deprotonation. |
| Betaine/Oxaphosphetane | Reversible formation allows for equilibration to the more stable anti-intermediate, leading to (E)-alkenes.[2] | Rapid and irreversible formation of the syn-intermediate, leading to (Z)-alkenes.[3][4] | Low-Temperature NMR: Potential to observe diastereomeric intermediates. Computational Chemistry: Provides predicted structures and energies.[12][13] |
| Phosphate Byproduct | Dialkyl phosphate. | Dialkyl phosphate. | ³¹P NMR: Appearance of a characteristic signal, confirming reaction completion. |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature ³¹P NMR Monitoring of a Classical HWE Reaction
-
Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., argon), dissolve the phosphonate (1.0 equiv) in a dry, deuterated solvent (e.g., THF-d₈).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting material at room temperature.
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -78 °C).
-
Deprotonation: Add the base (e.g., n-BuLi, 1.05 equiv) dropwise to the cooled solution in the NMR tube.
-
Intermediate Monitoring: Acquire a series of ³¹P NMR spectra to observe the formation of the phosphonate carbanion, indicated by a change in the chemical shift.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Acquire time-resolved ³¹P NMR spectra to monitor the disappearance of the carbanion signal, the potential appearance of transient intermediate signals, and the emergence of the phosphate byproduct signal.
Protocol 2: In Situ FTIR Monitoring of a Still-Gennari Reaction
-
Setup: Equip a reaction vessel with an in situ FTIR probe (e.g., ATR probe). The vessel should be under an inert atmosphere.
-
Initial Scan: Add the dry solvent (e.g., THF) and acquire a background spectrum.
-
Reagent Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate, the aldehyde, and 18-crown-6 to the vessel.
-
Monitoring Start: Begin acquiring spectra at regular intervals.
-
Cooling and Base Addition: Cool the reaction mixture to -78 °C and add the base (e.g., KHMDS).
-
Data Analysis: Monitor the disappearance of the aldehyde carbonyl peak and the phosphonate P=O peak, and the appearance of the product alkene peaks. Kinetic profiles can be generated from the changes in peak intensities over time.
Protocol 3: ESI-MS Analysis for Intermediate Trapping
-
Reaction Setup: Perform the HWE reaction under standard conditions.
-
Quenching: At various time points, quench aliquots of the reaction mixture with an electrophilic trapping agent (e.g., a proton source for the carbanion, or a derivatizing agent for the betaine).
-
Sample Preparation: Dilute the quenched aliquots in a suitable solvent for ESI-MS analysis (e.g., acetonitrile/water).
-
MS Analysis: Infuse the sample into the ESI-MS instrument. Acquire full scan mass spectra to identify the m/z of potential trapped intermediates.
-
Tandem MS (MS/MS): Perform MS/MS analysis on the ions of interest to obtain fragmentation patterns, which can help in structural elucidation.
Logical Workflow for Spectroscopic Analysis
Conclusion
The analysis of reaction intermediates in the Horner-Wadsworth-Emmons reaction requires a multi-faceted spectroscopic approach. While direct observation of these transient species is often challenging, the combined use of low-temperature NMR, in situ FTIR, and ESI-MS, complemented by computational studies, provides a powerful toolkit for elucidating the reaction mechanism. For researchers in drug development and organic synthesis, a thorough understanding of these analytical techniques is essential for optimizing reaction conditions, controlling stereoselectivity, and ultimately, designing more efficient synthetic routes. The comparison between the classical HWE and the Still-Gennari modification highlights how subtle changes in the phosphonate reagent can dramatically alter the reaction pathway, a phenomenon that can be effectively probed using the spectroscopic methods outlined in this guide.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. reddit.com [reddit.com]
- 8. Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Mass spectrometric detection of fleeting neutral intermediates generated in electrochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Triethyl 2-fluoro-2-phosphonoacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Triethyl 2-fluoro-2-phosphonoacetate, a fluorinated organophosphorus compound, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. According to safety information from suppliers like Sigma-Aldrich, this compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[1] If ventilation is inadequate, a respirator with a suitable filter (e.g., type ABEK) is necessary.
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.[1]
Spill Management
In the event of a small spill, trained personnel should manage the cleanup.
Experimental Protocol: Neutralization of Small Spills
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[3]
-
Neutralization (Use with extreme caution and institutional approval): For acidic organophosphates, a weak base like sodium bicarbonate can be carefully applied to the absorbed material. The reaction should be monitored for any signs of gas evolution or excessive heat.
-
Collection: Once the spill is absorbed and, if applicable, neutralized, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[2][4]
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.[4]
-
Disposal: Dispose of the container with the absorbed spill material and any contaminated PPE as halogenated organic hazardous waste.[1][5]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[2]
Disposal Procedures
Due to its fluorinated nature, this compound must be treated as hazardous waste. The strong carbon-fluorine bond makes such compounds persistent, necessitating specialized disposal methods.[4] Under no circumstances should this chemical be disposed of down the drain.[5]
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated materials like pipette tips, gloves, and absorbent paper, must be collected in a designated "Halogenated Organic Waste" container.[1][5]
-
Ensure the waste container is clearly labeled, compatible with the chemical, and kept sealed when not in use.[2]
-
Do not mix this compound waste with other incompatible waste streams.[2]
Primary Disposal Method:
The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[4] This process is necessary to break the stable carbon-fluorine bond. The incineration facility must be licensed and equipped to handle halogenated organic waste.[4]
If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[4] In all cases, disposal must be handled by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Quantitative Disposal Data
At present, there is no publicly available quantitative data specifying concentration limits or threshold quantities that would alter the disposal protocol for this compound. Therefore, all quantities should be treated as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Halogenated Organic Waste |
| Recommended Disposal | High-Temperature Incineration |
| Alternative Disposal | Permitted Hazardous Waste Landfill |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for Triethyl 2-fluoro-2-phosphonoacetate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Triethyl 2-fluoro-2-phosphonoacetate. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C8H16FO5P[2]
Hazard Identification: this compound is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[4] | Protects against splashes and eye contact, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected before use and disposed of properly after handling.[5] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent.[1] | Necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists. |
| Body Protection | Laboratory coat or impervious clothing. | Protects against accidental spills and contamination of personal clothing.[5] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[6]
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Dispensing: Avoid direct contact with the substance. Use appropriate tools for transfer.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Recommended storage temperature is 4°C.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Container Management: Do not mix with other waste.[5] Handle uncleaned containers as you would the product itself.[5]
-
Disposal: Dispose of the waste through a licensed disposal company in accordance with local, state, and federal regulations.[5]
Emergency Procedures
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill of this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[7] Seek medical advice if irritation occurs. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[7][8] Call a physician immediately.[8] |
References
- 1. 2-氟-2-膦酰基乙酸三乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
